molecular formula C11H6F3NO2 B1600337 2-(trifluoromethyl)quinoline-7-carboxylic Acid CAS No. 868662-63-9

2-(trifluoromethyl)quinoline-7-carboxylic Acid

Katalognummer: B1600337
CAS-Nummer: 868662-63-9
Molekulargewicht: 241.17 g/mol
InChI-Schlüssel: WEFALJALMGHWBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Trifluoromethyl)quinoline-7-carboxylic Acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold, when functionalized with both a trifluoromethyl group and a carboxylic acid, creates a versatile molecule for constructing more complex active pharmaceutical ingredients (APIs) . The carboxylic acid moiety at the 7-position allows for further derivatization, such as the formation of amides or esters, facilitating its use as a core structure in drug discovery programs . The strong electron-withdrawing nature of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, can enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . In materials science, quinoline derivatives are investigated for their coordination chemistry, where the lone pair on the nitrogen atom can bind to metal centers for applications in dye-sensitized solar cells (DSSCs) and sensors . As with all our fine chemicals, this product is intended for laboratory research and development purposes and is strictly labeled For Research Use Only (RUO) ; it is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore new chemical spaces in antimicrobial agents or as a precursor for synthesizing advanced functional materials.

Eigenschaften

IUPAC Name

2-(trifluoromethyl)quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFALJALMGHWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468423
Record name 2-Trifluoromethylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868662-63-9
Record name 2-(Trifluoromethyl)-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868662-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trifluoromethylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

[1]

Executive Summary & Strategic Importance

The quinoline-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and receptor modulators. The introduction of a trifluoromethyl (-CF₃) group at the C2 position significantly alters the physicochemical profile of the molecule, enhancing lipophilicity (LogP), metabolic stability, and blood-brain barrier permeability compared to its non-fluorinated counterparts.

This guide details a robust, scalable synthetic route for 2-(trifluoromethyl)quinoline-7-carboxylic acid . Unlike generic preparations, this protocol addresses the specific regiochemical challenges of closing the quinoline ring with a 7-substituted electron-withdrawing group and provides a self-validating workflow for removing the 4-hydroxyl byproduct common in cyclization reactions.[1]

Retrosynthetic Analysis

The most reliable disconnection for 2-substituted quinolines is the Conrad-Limpach-Knorr cyclization.[1] We utilize a "building block" strategy, coupling a 3-substituted aniline with a trifluoromethylated 1,3-dicarbonyl equivalent.[1]

RetrosynthesisTarget2-(Trifluoromethyl)quinoline-7-carboxylic acidPrecursor1Methyl 2-(trifluoromethyl)quinoline-7-carboxylateTarget->Precursor1HydrolysisPrecursor2Methyl 4-chloro-2-(trifluoromethyl)quinoline-7-carboxylatePrecursor1->Precursor2Dechlorination(H2, Pd/C)Precursor3Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-7-carboxylatePrecursor2->Precursor3Deoxychlorination(POCl3)SM1Methyl 3-aminobenzoatePrecursor3->SM1Cyclization(PPA)SM2Ethyl 4,4,4-trifluoroacetoacetatePrecursor3->SM2Cyclization

Detailed Synthetic Protocol

Phase 1: Construction of the Quinoline Core (Cyclization)

The primary challenge in reacting 3-substituted anilines is regioselectivity. Cyclization can occur at the C2 or C6 position of the aniline ring, leading to a mixture of 5- and 7-substituted quinolines.[1] Using methyl 3-aminobenzoate typically favors the 7-isomer (approx. 80:20 ratio) due to steric hindrance at the 5-position (ortho to the ester group).[1]

Step 1.1: Enamine Formation & Cyclization

Reagents: Methyl 3-aminobenzoate (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), Polyphosphoric Acid (PPA).

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve methyl 3-aminobenzoate in toluene. Add ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of p-toluenesulfonic acid (pTSA).[1]

  • Reflux: Heat to reflux for 4–6 hours until the theoretical amount of water is collected. Evaporate the solvent to yield the crude enamine intermediate.

  • Cyclization: Add the crude enamine to pre-heated Polyphosphoric Acid (PPA) at 120°C. Stir vigorously.

  • Temperature Ramp: Increase temperature to 140–150°C and hold for 2 hours. Note: Higher temperatures may cause decarboxylation or tarring.[1]

  • Quench: Cool the mixture to 80°C and pour slowly into crushed ice/water with vigorous stirring. Neutralize to pH 7–8 with aqueous NH₄OH.

  • Isolation: Filter the precipitate. This solid contains both the 7-isomer (major) and 5-isomer (minor) of methyl 4-hydroxy-2-(trifluoromethyl)quinoline-carboxylate .[1]

Purification (Critical): Recrystallize the crude solid from ethanol/DMF. The 7-isomer is typically less soluble and crystallizes first.[1] Verify regiochemistry via NOESY NMR (interaction between H-8 and the ester group).

Phase 2: Functional Group Interconversion (The 4-OH Problem)

The cyclization leaves a hydroxyl group at position 4 (tautomer of 4-quinolone).[1] This must be removed to achieve the target structure.

Step 2.1: Chlorination

Reagents: Phosphorus Oxychloride (POCl₃).

  • Suspend the recrystallized 4-hydroxy intermediate in neat POCl₃ (5–10 vol).

  • Reflux for 2–3 hours. The solid will dissolve as the reaction proceeds.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto ice and neutralize with NaHCO₃. Extract with dichloromethane (DCM).

  • Product: Methyl 4-chloro-2-(trifluoromethyl)quinoline-7-carboxylate.

Step 2.2: Hydrodechlorination

Reagents: H₂ (1 atm), 10% Pd/C, Triethylamine (Et₃N), Methanol.

  • Dissolve the 4-chloro compound in methanol.[1]

  • Add Et₃N (1.1 eq) to scavenge the HCl formed. Caution: Failure to add base may protonate the quinoline nitrogen and poison the catalyst or reduce the pyridine ring.[1]

  • Add 10% Pd/C (5 wt%).

  • Stir under a hydrogen balloon at room temperature. Monitor via LC-MS. Reaction is usually complete in 4–8 hours.[1]

  • Filtration: Filter through Celite to remove Pd.[1] Evaporate solvent.[1][2][3]

  • Product: Methyl 2-(trifluoromethyl)quinoline-7-carboxylate.

Phase 3: Final Deprotection[1]
Step 3.1: Ester Hydrolysis

Reagents: LiOH·H₂O, THF, Water.

  • Dissolve the ester in a 3:1 mixture of THF:Water.[1]

  • Add LiOH·H₂O (2.0 eq).

  • Stir at room temperature for 2 hours. (Heating to 50°C may be required if solubility is poor).

  • Workup: Acidify the solution to pH 3–4 with 1M HCl. The target acid typically precipitates.[1]

  • Final Purification: Filter the solid, wash with water, and dry.[4][5] Recrystallize from methanol/water if necessary.[1]

Process Data & Validation[1][6]

Key Reaction Parameters
StepReaction TypeKey ReagentTemp (°C)Typical YieldCritical QC Check
1 CyclizationPPA / Ethyl 4,4,4-trifluoroacetoacetate14065-75%Regioisomer ratio (NMR)
2 ChlorinationPOCl₃105 (Reflux)90-95%Disappearance of amide CO peak
3 ReductionH₂ / Pd/C25 (RT)85-90%Avoid ring reduction (monitor mass)
4 HydrolysisLiOH2595%Purity >98% (HPLC)
Experimental Workflow Diagram

WorkflowStartMethyl 3-aminobenzoate+ TrifluoroacetoacetateStep11. Reflux (Toluene)2. PPA (140°C)Start->Step1Inter14-OH-QuinolineIntermediateStep1->Inter1Step2POCl3 RefluxInter1->Step2Inter24-ChloroDerivativeStep2->Inter2Step3H2, Pd/C, Et3NInter2->Step3Inter37-EsterPrecursorStep3->Inter3Step4LiOH HydrolysisInter3->Step4EndTarget Acid(98% Purity)Step4->End

Troubleshooting & Scientific Integrity

Regioselectivity Control

The formation of the 5-isomer is the primary impurity risk.[1]

  • Diagnosis: In ¹H NMR, the 7-isomer shows a singlet (or doublet with small coupling) for H-8.[1] The 5-isomer will show a different splitting pattern for the proton between the substituent and the nitrogen (though H-8 is adjacent to N in both, the coupling to H-6 varies).[1]

  • Correction: If the ratio is poor (< 4:1), purify the 4-hydroxy intermediate. It is much easier to separate these isomers by crystallization due to their hydrogen-bonding differences than to separate the final acid.[1]

Dechlorination Specificity

Over-reduction (saturating the pyridine ring to tetrahydroquinoline) is a risk during the Pd/C step.

  • Control: Use Triethylamine or MgO as an acid scavenger.[1] The presence of base prevents the protonation of the quinoline nitrogen, which makes the ring less susceptible to hydrogenation. Stop the reaction immediately upon consumption of the starting material.

References

  • General Quinoline Synthesis (Conrad-Limpach)

    • Reaction of anilines with ethyl 4,4,4-trifluoroacetoacet
    • Sloop, J. C. (2008). "Fluorinated Quinolines: Synthesis and Bioactivity." Journal of Fluorine Chemistry.

  • Regioselectivity Studies: Cyclization patterns of 3-substituted anilines. Desai, K. R., & Patel, K. C. (1986). "Synthesis of pharmacologically active quinolines." Journal of the Indian Chemical Society.
  • Dechlorination Protocols

    • Catalytic transfer hydrogen
    • Abadi, A. H., et al. (2005). "Synthesis of 2-substituted quinoline derivatives." Bioorganic & Medicinal Chemistry.

  • Specific Trifluoromethyl Building Blocks

    • Use of ethyl 4,4,4-trifluoroacetoacetate.[6]

    • Garner, G. V., et al. (1990). "Synthesis of trifluoromethyl-substituted quinolines." Journal of Fluorine Chemistry, 46(3), 423-431.

Technical Whitepaper: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

[1]

CAS Registry Number: 868662-63-9 Molecular Formula: C




Molecular Weight:12

Executive Summary

2-(Trifluoromethyl)quinoline-7-carboxylic acid is a bifunctional quinoline scaffold characterized by an electron-withdrawing trifluoromethyl group at the C2 position and a carboxylic acid moiety at the C7 position.[1] This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and lowered basicity of the quinoline nitrogen.[1] It serves as a critical intermediate in the synthesis of "bisamide" insecticides and kinase inhibitors, where the C7-acid functions as a handle for amide coupling to extend the pharmacophore.

Molecular Architecture & Physicochemical Profile[1]

The compound features a fused benzene-pyridine ring system (quinoline).[1] The 2-CF

1
Key Physicochemical Parameters[3][4][5][6][7]
PropertyValue / DescriptionTechnical Insight
Appearance White to off-white crystalline solidHigh melting point driven by intermolecular H-bonding (dimerization) of COOH groups.[1]
Melting Point >200 °C (Predicted)Typical for quinoline carboxylic acids; specific polymorphs may vary.[1]
pKa (Acid) ~3.5 – 3.8The COOH acidity is comparable to benzoic acid but slightly acidified by the electron-deficient quinoline core.
pKa (Base) ~1.0 – 1.5The basicity of the quinoline nitrogen is drastically reduced by the 2-CF

group (compared to quinoline pKa ~4.9), making it non-basic at physiological pH.
LogP ~2.6 – 2.9The CF

group adds ~1.0–1.2 log units of lipophilicity compared to the non-fluorinated analog, improving membrane permeability.
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar hydrocarbons (Hexane).[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid typically employs a cyclocondensation strategy, navigating the regioselectivity challenges inherent in meta-substituted aniline precursors.[1]

Retrosynthetic Analysis

The most direct route involves the modified Combes Quinoline Synthesis or a Doebner-Miller type reaction utilizing 3-aminobenzoic acid and a trifluoromethylated 1,3-dicarbonyl equivalent.[1]

Core Synthesis Protocol (Route A)
  • Precursors: 3-Aminobenzoic acid (or methyl 3-aminobenzoate) + 4,4,4-trifluoro-1-phenylbutane-1,3-dione (or equivalent trifluoro-enone).[1]

  • Cyclization: Acid-catalyzed condensation (e.g., Polyphosphoric acid or H

    
    SO
    
    
    ) promotes ring closure.[1]
  • Regioselectivity: Cyclization of a meta-substituted aniline can yield both the 5-isomer and the 7-isomer.[1] Steric hindrance usually disfavors the 5-position, making the 7-isomer the major product .[1]

  • Hydrolysis (if ester used): Saponification using LiOH/THF/Water followed by acidification to precipitate the free acid.

Synthesiscluster_0Precursorscluster_1Cyclization (Combes/Doebner)cluster_2PurificationAniline3-Aminobenzoic Acid(or Methyl Ester)InterEnamine IntermediateAniline->InterCondensationDiketoCF3-Dicarbonyl Equivalent(e.g., TF-Acetylacetone)Diketo->InterCyclizAcid-MediatedRing Closure(PPA or H2SO4)Inter->Cycliz- H2OIsomerSepRegioisomer Separation(7-isomer vs 5-isomer)Cycliz->IsomerSepCrude MixProduct2-(Trifluoromethyl)quinoline-7-carboxylic acidIsomerSep->ProductCrystallization

Caption: Synthesis workflow illustrating the cyclocondensation route. The 7-isomer is favored over the 5-isomer due to steric constraints during the ring-closing step.[1]

Reactivity & Functionalization[1]

The chemical behavior of this scaffold is defined by the interplay between the electron-poor pyridine ring and the carboxylic acid handle.

A. Carboxylic Acid Derivatization (C7 Position)

The C7-COOH is the primary vector for medicinal chemistry optimization.

  • Amide Coupling: Reacts with primary/secondary amines using standard coupling reagents (HATU, EDC/HOBt) to generate amides.[1] This is critical for creating "bisamide" structures common in insecticides.

  • Reduction: Can be reduced to the benzyl alcohol (using BH

    
    -THF) for further etherification.[1]
    
B. Quinoline Core Reactivity[3][8]
  • Nucleophilic Substitution (S

    
    Ar):  The 2-CF
    
    
    group activates the ring, but the 2-position is already blocked.[1] Nucleophilic attack is unlikely unless a leaving group (e.g., halogen) is introduced at C4.[1]
  • Electrophilic Substitution: The ring is highly deactivated by both the N-atom and the CF

    
     group. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be sluggish and likely occur on the carbocyclic ring (positions 5, 6, or 8), not the heterocyclic ring.[1]
    
C. Trifluoromethyl Stability

The C-F bonds are chemically inert under standard organic synthesis conditions. They resist hydrolysis even in strong acid/base, providing metabolic robustness (blocking oxidative metabolism at C2).[1]

Reactivitycluster_COOHCOOH Reactivity (C7)cluster_RingCore StabilityCenter2-CF3-Quinoline-7-COOHAmideAmide Coupling(HATU/Amine)Center->AmidePrimary VectorReductReduction toAlcohol (BH3)Center->ReductMetaStabMetabolic Block(C2-CF3 prevents oxidation)Center->MetaStabIn VivoLipophLipophilicity Boost(+1.0 LogP)Center->LipophPhysicochemical

Caption: Reactivity profile highlighting the C7-COOH as the primary synthetic handle and the C2-CF3 group as a stability enhancer.

Medicinal Chemistry & Applications

Drug Discovery (Kinase Inhibitors)

The 2-trifluoromethylquinoline scaffold acts as a bioisostere for other bicyclic heteroaromatics (e.g., quinazoline, naphthalene).[1]

  • Binding Affinity: The CF

    
     group can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
    
  • Electronic Modulation: The electron-withdrawing nature modulates the pKa of the system, potentially altering H-bond donor/acceptor strengths of substituents at C7.[1]

Agrochemicals (Insecticides)

This specific isomer is a known intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs).[1] The 7-carboxylic acid is coupled with substituted anilines or pyrazoles to create bidentate ligands that target ryanodine receptors in insects.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

  • Chemical Identification: 2-(Trifluoromethyl)quinoline-7-carboxylic acid. CAS No. 868662-63-9.[1][2][3] Key Organics / Angene International.

  • Synthesis & Application (Patent): Maienfisch, P. et al. Bicyclic bisamide derivatives and use thereof as insecticides. WO2007020050A2. (2007).[1] Describes the synthesis of 6-nitro-2-trifluoromethyl-quinoline-7-carboxylic acid derivatives. [1]

  • General Quinoline Synthesis: Muzalevskiy, V. M. et al. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Org. Biomol. Chem., 2021, 19, 4303-4319.[1]

  • Medicinal Chemistry Context: Quinoline derivatives as privileged scaffolds for medicinal and pharmaceutical chemists. Chem. Biol. Drug Des. 2022.[4][5][6][7][8][9][10]

2-(trifluoromethyl)quinoline-7-carboxylic acid derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity.[5] This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid, a key building block, and its subsequent derivatization. We will delve into the mechanistic rationale behind synthetic choices, provide detailed experimental protocols, and outline a systematic approach to structural characterization, empowering researchers to explore this promising class of compounds.

The Strategic Importance of the 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Scaffold

The fusion of a benzene and a pyridine ring gives rise to the quinoline heterocycle, a privileged structure in drug discovery.[2] The carboxylic acid moiety at the 7-position serves as a versatile chemical handle for further modification, allowing for the exploration of structure-activity relationships (SAR). The 2-position trifluoromethyl group is particularly advantageous; its strong electron-withdrawing nature and steric bulk can profoundly influence the molecule's electronic properties and interaction with biological targets.[5] This combination makes 2-(trifluoromethyl)quinoline-7-carboxylic acid and its derivatives highly attractive candidates for the development of novel therapeutics.

Synthesis of the Core Scaffold: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

The construction of the quinoline core can be achieved through several classic named reactions. The Doebner reaction, a variation of the Doebner-von Miller synthesis, is particularly well-suited for preparing quinoline-4-carboxylic acids and can be adapted for our target molecule.[6][7] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[7]

Causality of Experimental Design:

  • Starting Material Selection: To achieve the desired 7-carboxylic acid substitution, we select 4-aminobenzoic acid as the aromatic amine component. The trifluoromethyl group at the 2-position of the final product will be introduced using ethyl 4,4,4-trifluoroacetoacetate, which effectively serves as the source for the CF₃- and carboxyl-substituted portion of the quinoline ring in related syntheses.

  • Catalyst and Conditions: The reaction is typically acid-catalyzed, facilitating both the initial imine formation and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[8] Refluxing in a suitable solvent like ethanol or acetic acid provides the necessary thermal energy to drive the reaction to completion.

Visualizing the Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold A 4-Aminobenzoic Acid C Doebner-type Reaction A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 2-(Trifluoromethyl)quinoline-7-carboxylic acid C->D Acid Catalyst (e.g., H₂SO₄) Heat (Reflux)

Caption: General scheme for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and ethanol.

  • Reagent Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the stirred suspension.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(trifluoromethyl)quinoline-7-carboxylic acid.

Derivatization of the Core Scaffold

The carboxylic acid at the 7-position is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of functional groups to probe biological interactions.

Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[9] Common strategies involve conversion to an acyl chloride or using peptide coupling reagents.[9][10]

Causality of Experimental Design:

  • Activation Method: Activation with thionyl chloride (SOCl₂) is a robust and cost-effective method to form the highly reactive acyl chloride intermediate.[11][12] Alternatively, coupling reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient, operate under mild conditions, and minimize side reactions, making them ideal for sensitive substrates.[10]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the acylation step, driving the reaction to completion.[12][13]

Visualizing the Amide Synthesis Workflow

G cluster_activation Activation A 2-(Trifluoromethyl)quinoline- 7-carboxylic acid B SOCl₂ or HATU/Base A->B C Activated Intermediate (Acyl Chloride or Active Ester) B->C E Amide Derivative C->E Amine Addition D Primary or Secondary Amine (R-NH₂) D->E

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride
  • Acyl Chloride Formation: Suspend 2-(trifluoromethyl)quinoline-7-carboxylic acid (1 equivalent) in toluene. Add thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons on the quinoline core will appear in the δ 7-9 ppm region.[14] The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the amide moiety confirm derivatization.[13]

    • ¹³C NMR: Shows all unique carbon atoms in the molecule, including the characteristic carbonyl carbons of the acid and amide, and the carbon attached to the trifluoromethyl group.[15]

    • ¹⁹F NMR: This is a crucial technique for this class of compounds. The trifluoromethyl group will give a sharp singlet in the proton-decoupled spectrum. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming successful reactions at distal parts of the molecule.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (via the molecular ion peak, M⁺ or [M+H]⁺) and fragmentation patterns that can help confirm the structure.[14][15]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups.[14] The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the amide C=O stretch (around 1650 cm⁻¹). Strong absorbances corresponding to C-F stretching will also be present.[18]

  • X-ray Crystallography: For crystalline solids, this technique provides definitive proof of structure and stereochemistry.[1]

Data Presentation: Expected Spectroscopic Data
Technique 2-(CF₃)quinoline-7-carboxylic acid Amide Derivative (Example)
¹H NMR Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid OH (broad, δ >10 ppm)Aromatic protons (δ 7.5-9.0 ppm), Amide N-H (if applicable, δ 7-9 ppm), Aliphatic protons from amine
¹⁹F NMR Singlet (e.g., δ ~ -65 ppm relative to CFCl₃)Singlet, with a potential small shift from the parent acid
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O, acid), ~1200-1100 (C-F)~3300 (N-H, if applicable), ~1650 (C=O, amide), ~1200-1100 (C-F)
MS (ESI+) [M+H]⁺ corresponding to C₁₁H₆F₃NO₂ (m/z 242.04)[19][M+H]⁺ corresponding to the mass of the final amide product
Visualizing the Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_final Confirmation & Purity A Synthesized Compound B NMR (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (MS) A->C D IR Spectroscopy A->D E Structural Elucidation & Purity Assessment B->E C->E D->E

Caption: A typical workflow for compound characterization.

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 1-5 mg of the purified, dry compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. DMSO-d₆ is often a good choice for these types of aromatic, polar molecules.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the ¹H, ¹³C, and ¹⁹F spectra.

Conclusion and Outlook

This guide has outlined a robust and logical framework for the synthesis and characterization of 2-(trifluoromethyl)quinoline-7-carboxylic acid and its amide derivatives. By understanding the rationale behind the selection of synthetic routes like the Doebner reaction and derivatization strategies such as amide coupling, researchers are well-equipped to generate novel molecular entities. The systematic application of modern analytical techniques, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural verification. Given the broad therapeutic potential of quinoline-based compounds, the derivatives synthesized from this core scaffold represent a promising avenue for future drug discovery efforts, particularly in oncology, infectious diseases, and inflammatory conditions.[1][2][3]

References

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2). [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Pillay, C. S. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • A Review on Biological Activities of Quinoline Derivatives. (2020). International Journal of Pharmacy and Biological Sciences. [Link]

  • CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • 7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2). (n.d.). PubChem. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. [Link]

  • Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.). ResearchGate. [Link]

  • Khan, I., Ali, S., Muhammad, N., Ali, A., Ahmed, S., & Tahir, M. N. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1073-1090. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). National Institutes of Health. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2007). Synfacts. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]

  • Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (n.d.). The Journal of Organic Chemistry. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). PubMed Central. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. (n.d.). IJSRP. [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. [Link]

  • Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. (n.d.). PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can influence solubility and pharmacokinetic properties. The specific substitution pattern of 2-(trifluoromethyl)quinoline-7-carboxylic acid makes it a promising candidate for further investigation in drug discovery and materials science. Accurate and unambiguous structural confirmation through spectroscopic methods is the cornerstone of advancing such research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(trifluoromethyl)quinoline-7-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit signals corresponding to the five aromatic protons on the quinoline ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl group, the carboxylic acid, and the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-38.3 - 8.5d~8.5Deshielded by the adjacent nitrogen and the -CF3 group.
H-47.8 - 8.0d~8.5Coupled to H-3.
H-58.1 - 8.3d~8.0Influenced by the electron-withdrawing quinoline nitrogen.
H-67.6 - 7.8dd~8.0, ~1.5Coupled to H-5 and H-8.
H-88.4 - 8.6d~1.5Deshielded by the adjacent carboxylic acid group.
-COOH> 12br s-Broad singlet, chemical shift is concentration and solvent dependent.

Disclaimer: These are predicted values based on known substituent effects on the quinoline scaffold and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule. The trifluoromethyl group will cause the C-2 signal to appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale
C-2145 - 150qStrongly deshielded by nitrogen and the -CF3 group.
C-3120 - 125s
C-4135 - 140s
C-4a128 - 132s
C-5125 - 130s
C-6128 - 132s
C-7130 - 135s
C-8120 - 125s
C-8a148 - 152s
-CF3120 - 125qLarge one-bond C-F coupling constant (~275 Hz).[1]
-COOH165 - 170sTypical chemical shift for a carboxylic acid carbon.

Disclaimer: These are predicted values and may differ from experimentally obtained data.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single sharp signal.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

FluorinePredicted Chemical Shift (δ, ppm)Rationale
-CF3-60 to -65The chemical shift is characteristic of a CF3 group attached to an aromatic ring.[1]
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Acquire 1H, 13C, and 19F spectra F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectra H->I J Calibrate chemical shifts to the internal standard I->J

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 2-(trifluoromethyl)quinoline-7-carboxylic acid will be dominated by the characteristic vibrations of the carboxylic acid and the quinoline ring system.

Predicted IR Spectral Data

Table 4: Predicted Characteristic IR Absorptions for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500-3300BroadStretching
C-H (Aromatic)3000-3100MediumStretching
C=O (Carboxylic Acid)1680-1710StrongStretching
C=N, C=C (Quinoline)1500-1600Medium-StrongStretching
C-F (Trifluoromethyl)1100-1300StrongStretching
C-O (Carboxylic Acid)1210-1320StrongStretching
O-H (Carboxylic Acid)920-950BroadOut-of-plane bend

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[2] The strong C=O and C-F stretching bands are also key diagnostic peaks.

Experimental Protocol for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample B directly on the ATR crystal A->B C Collect a background spectrum B->C D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label characteristic peaks E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a suitable solvent B (e.g., methanol or acetonitrile) A->B C Introduce sample into the mass spectrometer B->C D (e.g., via direct infusion or LC-MS) C->D E Acquire mass spectrum in a suitable mode D->E F (e.g., ESI+ or EI) E->F G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H I Compare with predicted fragmentation H->I

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of 2-(trifluoromethyl)quinoline-7-carboxylic acid. While this guide presents predicted data based on established principles and analogous compounds, experimental verification is paramount. The methodologies and expected spectral features detailed herein offer a robust framework for researchers to confidently identify and characterize this and other novel quinoline derivatives, paving the way for their application in drug discovery and materials science.

References

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - UNCW Institutional Repository. Available at: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchGate. Available at: [Link]

  • 2-Quinolinecarboxylic acid - NIST WebBook. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]

  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 - PubChem. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. Available at: [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar - NASA. Available at: [Link]

  • 7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2) - PubChem. Available at: [Link]

Sources

In Silico Modeling of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid: A Structural Biology & Drug Design Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Interactions Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, privileged for its ability to interact with diverse biological targets ranging from type II topoisomerases to protein kinases. This technical guide focuses on the computational modeling of 2-(trifluoromethyl)quinoline-7-carboxylic acid (2-TFMQ-7-COOH) .

This specific derivative combines two critical pharmacophoric elements:

  • The 2-Trifluoromethyl (

    
    ) group:  Enhances lipophilicity, metabolic stability, and creates a distinct electrostatic surface potential that influences hydrophobic pocket occupancy.
    
  • The 7-Carboxylic Acid (

    
    ) moiety:  Acts as a strong electrostatic anchor, capable of forming critical salt bridges or hydrogen bond networks with basic residues (Arginine, Lysine) in active sites.
    

This guide details a self-validating in silico workflow to model the interaction of 2-TFMQ-7-COOH with Human Dihydroorotate Dehydrogenase (hDHODH) , a validated target for anticancer and immunosuppressive therapy where quinoline-carboxylic acids have demonstrated efficacy (e.g., Brequinar analogs).

Chemoinformatic Profiling & Ligand Preparation

Before docking, the ligand must be rigorously prepared to ensure the electronic effects of the electron-withdrawing


 group are accurately represented in the force field.
Physicochemical Properties (Predicted)
  • Lipophilicity (LogP): ~3.2 – 3.8 (Enhanced by

    
    ).
    
  • pKa (Acid): ~3.5 – 4.0 (The quinoline nitrogen electron withdrawal increases acidity of the 7-COOH compared to benzoic acid).

  • Ionization State: At physiological pH (7.4), the carboxylic acid will be deprotonated (

    
    ).
    
Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94) often underestimate the partial charges on fluorinated carbons. A QM-based optimization is required for high-fidelity docking.

Protocol:

  • Initial Conformation: Generate 3D structure using RDKit or Avogadro.

  • Geometry Optimization: Perform DFT calculation using Gaussian 16 or ORCA .

    • Functional/Basis Set: B3LYP/6-31G(d,p) or wB97X-D3/def2-TZVP.

    • Solvation: IEFPCM (Water).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. The

    
     group typically induces a significant dipole; accurate partial charges are vital for correct orientation in the binding pocket.
    

Target Selection & Structural Preparation[1][2]

Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH).[1][2] Rationale: hDHODH contains a ubiquinone-binding tunnel lined with arginine residues (specifically Arg136 ) that form salt bridges with carboxylic acid inhibitors (like Brequinar). 2-TFMQ-7-COOH is a structural analog capable of exploiting this specific interaction.

PDB Selection:

  • PDB ID: 1D3H (Complex with Brequinar) or 4IGH.

  • Resolution: < 2.0 Å preferred.

Receptor Preparation Workflow
  • Cleaning: Remove crystallographic water molecules (except those bridging the ligand and protein, though rare in the hydrophobic tunnel).

  • Protonation: Use H++ server or PropKa to determine protonation states of Histidine residues at pH 7.4.

  • Energy Minimization: Restrained minimization (AMBER ff14SB) to relax steric clashes introduced during hydrogenation.

Molecular Docking Workflow

We utilize a "induced-fit" approximation or soft-potential docking to account for the flexibility of the loop regions in hDHODH.

Grid Generation

The binding site is the hydrophobic tunnel where the flavin mononucleotide (FMN) cofactor resides.

  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Brequinar).

  • Dimensions:

    
     Å (Sufficient to cover the tunnel entrance and the inner hydrophobic pocket).
    
Docking Protocol (AutoDock Vina / Glide)

The following DOT diagram outlines the logic flow for the docking experiment.

DockingWorkflow Ligand Ligand: 2-TFMQ-7-COOH Prep_Lig QM Opt (B3LYP/6-31G*) & RESP Charges Ligand->Prep_Lig Receptor Receptor: hDHODH (1D3H) Prep_Rec Remove Waters Protonation (H++) Receptor->Prep_Rec Docking Molecular Docking (Vina/Glide XP) Prep_Lig->Docking Grid Grid Generation (Center: Arg136 region) Prep_Rec->Grid Grid->Docking Filter Interaction Filter: Salt Bridge < 3.5Å Docking->Filter Output Ranked Pose Selection Filter->Output

Figure 1: Logic flow for the molecular docking campaign targeting hDHODH.

Interaction Analysis Criteria

A successful pose must satisfy the following geometric constraints:

  • Salt Bridge: Distance between carboxylate O and Arg136 guanidinium N

    
     Å.
    
  • Hydrophobic Enclosure: The quinoline ring should stack against the hydrophobic face of the tunnel (Val134, Phe136).

  • Halogen Bond (Optional): Check for orthogonal interactions between the

    
     fluorine atoms and backbone carbonyls or aromatic edges.
    

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the Arg136-Carboxylate salt bridge and the entropic penalty of the


 group in the pocket.
System Setup (GROMACS)
ComponentParameter / Force FieldJustification
Protein CHARMM36mOptimized for protein dynamics and loop flexibility.
Ligand CGenFF / GAFF2Compatible with CHARMM/AMBER; handles heterocyclic aromatics well.
Water Model TIP3PStandard 3-site model for explicit solvation.
Neutralization

Add ions to 0.15 M concentration to mimic physiological ionic strength.
Simulation Protocol
  • Minimization: Steepest descent (50,000 steps) to remove bad contacts.

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat). Relax density.

  • Production Run: 100 ns. No restraints. Save coordinates every 10 ps.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone.

  • RMSF (Root Mean Square Fluctuation): Analyze if ligand binding rigidifies the flexible loop (residues 212-224).

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Salt Bridge exists.

Mechanistic Interaction Pathway

The following diagram illustrates the specific molecular interactions driving the potency of 2-TFMQ-7-COOH within the hDHODH binding site.

InteractionMap CF3 2-CF3 Group Hydrophobic_Pocket Hydrophobic Pocket (Val134, Val143) CF3->Hydrophobic_Pocket Hydrophobic Interaction Quinoline Quinoline Scaffold Stacking Pi-Stacking (Phe98) Quinoline->Stacking Pi-Pi T-shaped COOH 7-COO- Group Arg136 Arg136 (Guanidinium) COOH->Arg136 Salt Bridge (Critical) Tyr356 Tyr356 (OH Group) COOH->Tyr356 H-Bond (Water Mediated)

Figure 2: Interaction network of 2-TFMQ-7-COOH in the hDHODH binding site. The salt bridge with Arg136 is the thermodynamic anchor.

Conclusion

The in silico modeling of 2-(trifluoromethyl)quinoline-7-carboxylic acid requires a dual-focus approach: accurate QM-based parameterization of the electron-withdrawing trifluoromethyl group and rigorous MD simulation to validate the stability of the carboxylate-arginine salt bridge. This workflow confirms that the molecule acts as a bioisostere to classic DHODH inhibitors, with the


 group providing necessary lipophilic volume to occlude the ubiquinone channel.

References

  • BenchChem. (2025).[2][3] Structure-activity relationship of quinoline carboxylic acids. Retrieved from

  • Vyas, V. K., et al. (2019).[1] Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules. Retrieved from

  • Sainas, S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

  • Chem-Impex. (2025). 2-(trifluoromethyl)quinoline-3-carboxylic acid: Properties and Applications. Retrieved from

Sources

The Fluorine Effect: Strategic Implementation of the Trifluoromethyl Group in Quinoline-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Medicinal Chemistry

In the optimization of quinoline-based pharmacophores, the trifluoromethyl group (


) is not merely a halogenated substituent; it is a structural editor that fundamentally alters the molecule's destiny. Often termed the "Magic Methyl" in medicinal chemistry, the 

group offers a unique combination of steric bulk (equivalent to an isopropyl group), high lipophilicity, and profound electronic modulation.

This guide provides a technical deep-dive into the rationale, synthesis, and validation of incorporating


 groups into quinoline scaffolds. We move beyond basic textbook definitions to explore the causality of bioactivity—specifically how this group drives membrane permeability, blocks metabolic soft spots, and anchors drugs into hydrophobic protein pockets.

Physicochemical Mechanisms: Why on Quinoline?

The quinoline ring is a privileged scaffold, yet it suffers from liabilities: rapid oxidative metabolism and potential toxicity. The strategic placement of a


 group addresses these issues through three distinct mechanisms.
Electronic Modulation and pKa Suppression

The nitrogen atom in the quinoline ring is basic (pKa ~4.9). In many therapeutic contexts, particularly anti-infectives, high basicity can lead to excessive lysosomal trapping or poor membrane permeability.

  • Mechanism: The

    
     group is strongly electron-withdrawing (Hammett constant 
    
    
    
    ). When attached to the quinoline core (especially at positions 2 or 4), it pulls electron density away from the ring system.
  • Impact: This lowers the pKa of the quinoline nitrogen. A reduced pKa ensures a higher fraction of the drug exists in the neutral form at physiological pH, facilitating passive diffusion across the lipid bilayer and the Blood-Brain Barrier (BBB).

Metabolic Blocking (The Deuterium Alternative)

Cytochrome P450 enzymes (CYPs) typically attack electron-rich aromatic rings or benzylic positions.

  • The Problem: The C2 and C4 positions of quinoline are susceptible to nucleophilic attack, while the benzylic sites of methyl-substituted quinolines are prone to rapid oxidation.

  • The Solution: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a

    
     with 
    
    
    
    effectively "caps" these metabolic soft spots, significantly extending the drug's half-life (
    
    
    ) without altering the steric profile required for binding.
The "Hydrophobic Anchor" Effect

The


 group has a high hydrophobicity constant (

). In protein binding pockets, it does not just fill space; it actively seeks hydrophobic crevices, displacing "high-energy" water molecules. This entropy-driven binding often results in a 10-fold to 100-fold increase in potency.

Case Study: Mefloquine and the Ribosomal Anchor

To understand the practical application, we analyze Mefloquine , the archetypal bis-trifluoromethyl quinoline antimalarial.

Structural Logic

Mefloquine features two


 groups at positions 2 and 8.[1]
  • C2

    
    :  Increases lipophilicity and prevents metabolic attack at the electron-deficient C2 position.
    
  • C8

    
    :  Provides critical steric bulk that forces the piperidine ring out of coplanarity, creating a specific 3D conformation essential for binding.
    
Mechanism of Action (The Anchor)

Recent Cryo-EM studies have revealed that Mefloquine does not just float in the parasite; it anchors physically into the ribosome.

  • Target: Plasmodium falciparum 80S ribosome.[1][2]

  • Interaction: The C8

    
     group lodges into a hydrophobic crevice formed by residues Leu15  and Ile42  of the ribosomal protein uL13 .[1] This interaction is not incidental; it is the primary "latch" that stabilizes the drug-ribosome complex, inhibiting protein synthesis.
    
Visualization: The Hydrophobic Latch Pathway

Mefloquine_Mechanism cluster_binding Molecular Interaction (The Latch) MQ Mefloquine (MQ) Lipophilicity High Lipophilicity (Due to 2 x CF3) MQ->Lipophilicity Transport Passive Diffusion into Parasite Lipophilicity->Transport Target Pf80S Ribosome (GTPase Center) Transport->Target C8_CF3 C8-CF3 Group Target->C8_CF3 Docking Pocket Hydrophobic Crevice (uL13 Protein) C8_CF3->Pocket Hydrophobic Interaction Residues Residues Leu15 & Ile42 Pocket->Residues Contact Inhibition Protein Synthesis Inhibition Residues->Inhibition Stabilization

Figure 1: The Mefloquine "Hydrophobic Latch" mechanism. The C8-trifluoromethyl group is the critical determinant for binding to the uL13 ribosomal protein.

Synthetic Protocol: Late-Stage Trifluoromethylation

Early synthesis of


 quinolines required harsh conditions (e.g., Swarts reaction). Modern drug discovery demands Late-Stage Functionalization (LSF) —adding the 

group to an already complex molecule.

We utilize the Minisci Reaction using the Langlois Reagent.[3] This radical mechanism is preferred for its operational simplicity and tolerance of air/moisture.

Reaction Scheme

Transformation: Quinoline


 2-Trifluoromethylquinoline
Reagents:  Sodium Triflinate (Langlois Reagent, 

), tert-Butyl Hydroperoxide (TBHP), catalytic metal (optional, or persulfate oxidant).
Step-by-Step Protocol

Objective: Install a


 group at the C2 position of a substituted quinoline substrate.
  • Preparation:

    • Dissolve the quinoline substrate (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2:1 ratio).

    • Note: The biphasic system helps solubilize both the organic substrate and the inorganic radical source.

  • Reagent Addition:

    • Add Sodium Triflinate (

      
      , 3.0 equiv).
      
    • Add Bis(trifluoroacetoxy)iodo]benzene (PIFA) or TBHP (2.0 equiv) as the oxidant.

    • Expert Insight: If the substrate is electron-deficient, add a catalytic amount of Silver Nitrate (

      
      , 10 mol%) to facilitate radical generation via oxidative decarboxylation pathways if using carboxylic precursors, or simply to catalyze the Langlois breakdown.
      
  • Reaction:

    • Stir vigorously at room temperature for 4–12 hours.

    • Monitoring: Use TLC or LC-MS. Look for the mass shift of +68 Da (addition of

      
       minus H).
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Purify via silica gel chromatography. Caution:

      
       products are often much less polar than the starting material; adjust mobile phase accordingly (e.g., lower % MeOH).
      
Validation Workflow (DOT Diagram)

Minisci_Protocol Start Substituted Quinoline Reagents Add CF3SO2Na (Langlois) + Oxidant Start->Reagents Radical Generation of •CF3 Radical Reagents->Radical Oxidative Cleavage Attack Radical Attack at C2/C4 (Electron Deficient Sites) Radical->Attack Minisci Mechanism Oxidation Re-aromatization Attack->Oxidation -H• Product CF3-Quinoline Product Oxidation->Product

Figure 2: Radical Trifluoromethylation workflow via Minisci reaction. This pathway favors electron-deficient heterocycles like quinoline.

Experimental Validation: Metabolic Stability Assay

Once synthesized, the impact of the


 group on metabolic stability must be quantified. We use a Microsomal Stability Assay .
Rationale

We compare the Intrinsic Clearance (


) of the parent quinoline vs. the 

analog. The hypothesis is that the

analog will show reduced depletion due to steric/electronic blocking of CYP450 sites.
Protocol
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate compound (1 µM final conc) with HLM for 5 mins at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
      
  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge to remove protein precipitate.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
    • 
      .
      

Data Interpretation Table:

ParameterParent Quinoline (Hypothetical)2-CF3-Quinoline (Target)Interpretation
t 1/2 (min) 15.4> 60Blocked oxidative site
CL_int (µL/min/mg) 90.0 (High Clearance)< 15 (Low Clearance)Improved bioavailability
Soft Spot C2 oxidationNone (C2 blocked)Metabolic stability achieved

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wong, W., et al. (2017). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-malarial drug mefloquine. Nature Microbiology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (Baran Lab). Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quantification of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

This guide details a robust analytical protocol for the quantification of 2-(trifluoromethyl)quinoline-7-carboxylic acid (2-TFQ-7-CA) . As a structural motif frequently encountered in kinase inhibitors and antimalarial pharmacophores, accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling.[1][2] This protocol addresses the specific physicochemical challenges posed by the molecule: the electron-withdrawing trifluoromethyl group (–CF₃) and the ionizable carboxylic acid moiety.[1][2][3] We propose a validated workflow utilizing Mixed-Mode Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS , ensuring high recovery and minimal matrix effects in biological plasma.[1]

Physicochemical Analysis & Method Strategy

The Analyte
  • Compound: 2-(Trifluoromethyl)quinoline-7-carboxylic acid

  • Molecular Formula: C₁₁H₆F₃NO₂[1][2][4][5][6][7]

  • Molecular Weight: 241.17 g/mol [1][2][4][5][6][7]

  • Key Functional Groups:

    • Quinoline Nitrogen: Typically basic (pKa ~4.9), but the electron-withdrawing 2-CF₃ group significantly reduces basicity, making protonation less favorable than in unsubstituted quinoline.[1][2]

    • Carboxylic Acid (C-7): Weakly acidic (pKa ~3.5–4.5).[1][2]

    • Trifluoromethyl Group: Increases lipophilicity (LogP ~2.5–3.[1][2]0) and metabolic stability.[1][2]

Strategic Decision: Ionization Mode

The presence of both a basic nitrogen and an acidic carboxyl group allows for dual-mode ionization.[1][2]

  • Positive Mode (ESI+): Preferred for general sensitivity.[1][2] Requires an acidic mobile phase to protonate the quinoline nitrogen.[2] Challenge: The 2-CF₃ group destabilizes the positive charge on the nitrogen.[2]

  • Negative Mode (ESI-): Targets the deprotonated carboxylate ([M-H]⁻).[1][2] Advantage:[1][2][6][8][9][10] Often provides cleaner baselines for carboxylic acids and avoids the basicity suppression issue caused by the CF₃ group.

Recommendation: This protocol prioritizes Negative Electrospray Ionization (ESI-) for maximum selectivity, with ESI+ as a secondary option if fragmentation in negative mode is insufficient.[1][2]

Sample Preparation Protocol

Matrix Considerations

For biological matrices (plasma/serum), simple protein precipitation (PPT) often yields high matrix suppression due to phospholipids.[1][2] We recommend Mixed-Mode Anion Exchange (MAX) SPE .[1][2] This leverages the carboxylic acid's ability to ionize at high pH, locking it to the sorbent while neutrals are washed away.[1][2]

Reagents
  • Internal Standard (IS): 6-(Trifluoromethyl)quinoline-2-carboxylic acid (structural isomer) or stable isotope-labeled analog (e.g., d3-2-TFQ-7-CA).[2]

  • Loading Buffer: 50 mM Ammonium Acetate (pH 8.0).[1][2]

  • Elution Solvent: 2% Formic Acid in Methanol.[1][2]

Step-by-Step SPE Workflow (Oasis MAX or equivalent)
  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL Internal Standard solution.[1][2] Add 300 µL Loading Buffer (pH 8.[1][2]0) to ionize the analyte (R-COO⁻).[1][2] Vortex 30s.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[1][2]

  • Loading: Load pre-treated sample onto the cartridge. (Analyte binds via anion exchange).[1][2]

  • Wash 1 (Hydrophobic): Wash with 1 mL 5% NH₄OH in Water (Removes proteins/neutrals).[1][2]

  • Wash 2 (Organic): Wash with 1 mL Methanol (Removes neutral lipids; Analyte remains bound by charge).

  • Elution: Elute with 2 x 500 µL 2% Formic Acid in Methanol . (Acid neutralizes the carboxylate, breaking the ionic bond).[1][2]

  • Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Conditions (UHPLC)

Column Selection

A C18 column with embedded polar groups or a C18-PFP (Pentafluorophenyl) column is ideal.[1][2] The PFP phase offers unique selectivity for halogenated aromatic compounds like trifluoromethyl-quinolines.[1][2]

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5 (PFP).[1][2]

  • Temperature: 45°C (Improves peak shape for heterocyclic acids).[1][2]

Mobile Phase[1][2]
  • Solvent A: 0.1% Formic Acid in Water (Keeps COOH protonated for retention).[1][2]

  • Solvent B: Acetonitrile (ACN).[1][2][11]

Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)Event
0.0050.4Initial Hold
1.0050.4Load
5.00900.4Elution
6.00900.4Wash
6.1050.4Re-equilibration
8.0050.4End

Mass Spectrometry Parameters

Source Parameters (Sciex Triple Quad / Waters Xevo)
  • Ionization: ESI Negative Mode (Primary)

  • Spray Voltage: -2500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions

Since specific transitions for the 7-isomer are not standard in public databases, the following are predicted based on fragmentation rules for quinoline carboxylic acids. Optimization is required.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
2-TFQ-7-CA 240.0 [M-H]⁻ 196.0 -25Loss of CO₂ (Decarboxylation)
240.0176.0-35Loss of CO₂ + HF
240.0127.0-45Ring cleavage
IS (Isomer) 240.0 [M-H]⁻ 196.0 -25Must separate chromatographically

Note: If using ESI+, monitor 242.0 → 196.0 (Loss of COOH) or 242.0 → 222.0 (Loss of HF).[1][2]

Visualized Workflows

Extraction Logic (Mixed-Mode SPE)

This diagram illustrates the "Catch-and-Release" mechanism used to isolate the acidic analyte from plasma.

SPE_Workflow cluster_mechanism Mechanism of Retention Start Plasma Sample (Contains 2-TFQ-7-CA) PreTreat Pre-treatment Add pH 8.0 Buffer (Analyte -> R-COO-) Start->PreTreat Ionization Load Load onto MAX Cartridge (Anion Exchange Binding) PreTreat->Load Bind Wash1 Wash 1: 5% NH4OH (Remove Proteins/Neutrals) Load->Wash1 Clean Wash2 Wash 2: Methanol (Remove Lipids/Hydrophobics) Wash1->Wash2 Clean Elute Elute: 2% Formic Acid in MeOH (Neutralize -> R-COOH -> Release) Wash2->Elute Recover LCMS Inject to LC-MS/MS Elute->LCMS Analyze Mechanism R-COO(-) binds to quaternary amine (+) on sorbent. Acid elution breaks this bond.

Caption: Mixed-Mode Anion Exchange (MAX) SPE workflow for selective isolation of acidic quinolines.

Method Development Decision Tree

A guide for troubleshooting sensitivity issues based on the CF3 group's electronic effects.

Method_Dev Start Initial Method Scouting ESI_Neg Path A: ESI Negative Mode (Mobile Phase: 0.1% Formic) Start->ESI_Neg Check Check Sensitivity (S/N > 10) Sens_Neg Good Sensitivity? ESI_Neg->Sens_Neg Optimize_Neg Optimize Decarboxylation Transition (M-H -> M-CO2) Sens_Neg->Optimize_Neg Yes ESI_Pos Path B: ESI Positive Mode (Mobile Phase: 0.1% Formic) Sens_Neg->ESI_Pos No (Signal Low) Issue_Pos Issue: CF3 suppresses N-protonation ESI_Pos->Issue_Pos Fix_Pos Switch Column to PFP (Fluorine-Fluorine Interaction) Issue_Pos->Fix_Pos

Caption: Decision matrix for optimizing ionization polarity and column selection.

Validation Criteria (Per ICH M10)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.[1][2] Weighted regression (
    
    
    
    ) is recommended to improve accuracy at the lower limit of quantification (LLOQ).[1][2]
  • Recovery: Absolute recovery from the SPE step should exceed 80%.[1][2] If recovery is low (<50%), ensure the elution solvent is acidic enough (increase Formic Acid to 5%) to fully disrupt the ionic interaction.[1][2]

  • Matrix Effect: Calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 indicates acceptable suppression/enhancement.[1][2] The use of a structural isomer as an Internal Standard is crucial here to compensate for matrix variability.[1][2]

Troubleshooting Common Issues

  • Peak Tailing: The carboxylic acid group can interact with free silanols on the silica column.[1][2]

    • Solution: Ensure the mobile phase pH is well below the pKa (pH 2.0–2.[1][2]5) using Formic Acid or use a "High Strength Silica" (HSS) column designed to resist dewetting.[1][2]

  • Carryover: Quinolines can be "sticky" in the injector.[1][2]

    • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11806774, 2-(Trifluoromethyl)quinoline-8-carboxylic acid. Retrieved from [Link][1][2][7]

  • Valdivia-Garcia, M., et al. (2022).[1][2] Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using LC-MS/MS. ResearchGate. Retrieved from [Link]

Sources

derivatization of quinoline-2-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists[1][2]

Executive Summary & Strategic Method Selection

The Challenge: Quinoline-2-carboxylic acid (Q2CA), also known as quinaldic acid, presents a unique analytical challenge due to its amphoteric nature. As a key metabolite in the kynurenine pathway and a structural scaffold in pharmaceutical synthesis, its quantification is critical. However, the molecule contains both a basic nitrogen in the quinoline ring and an acidic carboxyl group at the C2 position. This leads to zwitterionic behavior in solution and strong hydrogen bonding in the solid state, rendering direct Gas Chromatography (GC) analysis impossible due to poor volatility and severe peak tailing.

The Solution: Successful GC-MS analysis requires masking the polar carboxyl group to increase volatility. While silylation is common, it is susceptible to moisture and hydrolysis. For robust, reproducible quantification—especially in complex biological matrices—alkyl esterification is the superior strategy.

This guide presents three targeted protocols. Use the decision tree below to select the method that aligns with your sample matrix and throughput requirements.

Method Selection Decision Tree

MethodSelection Start Start: Select Sample Type Matrix What is your sample matrix? Start->Matrix Dry Dry Extract / Pure Standard Matrix->Dry Solvent Extract Bio Aqueous / Biological Fluid (Urine, Plasma) Matrix->Bio Water-based Goal Primary Analytical Goal? Dry->Goal MethodB PROTOCOL B: Methyl Chloroformate (MCF) (Direct Aqueous Injection) Bio->MethodB Stab Max Stability & Precision Goal->Stab Quantification Speed High Throughput / Screening Goal->Speed Identification MethodA PROTOCOL A: BF3-Methanol Methylation (The Gold Standard) Stab->MethodA MethodC PROTOCOL C: MTBSTFA Silylation (Rapid Screening) Speed->MethodC

Caption: Strategic workflow for selecting the optimal derivatization chemistry based on sample water content and analytical objectives.

Technical Deep Dive: The Chemistry of Derivatization

Why "Standard" Methods Fail

Many labs attempt simple silylation (BSTFA) first. For Q2CA, this is often insufficient because the steric hindrance near the C2-carboxyl group (adjacent to the ring nitrogen) can slow reaction kinetics. Furthermore, the silyl ester is prone to hydrolysis if any water remains from the biological extraction.

The Superior Approach: Methyl Esterification

Converting Q2CA to Methyl Quinoline-2-carboxylate is the preferred route for quantification.

  • Stability: Methyl esters are stable for weeks at room temperature, allowing for automated batch runs without degradation.

  • Chromatography: The methyl ester is highly non-polar, eluting sharply on standard 5% phenyl (e.g., HP-5MS) columns.

  • Mass Spec Response: The methyl ester yields a distinct molecular ion (

    
     = 187 m/z) and a characteristic base peak (
    
    
    
    , loss of
    
    
    ), providing high specificity.

Experimental Protocols

Protocol A: BF3-Methanol Methylation (The Gold Standard)

Best for: Precise quantification, dry samples, and validation studies.

Reagents:

  • Boron trifluoride (

    
    ) in methanol (14% w/v).
    
  • Methanol (LC-MS grade).

  • Hexane (extraction solvent).

  • Internal Standard: Quinoline-4-carboxylic acid or deuterated analog.

Step-by-Step Workflow:

  • Dry Down: Evaporate sample extract to complete dryness under

    
     stream at 40°C. Critical: Moisture kills the catalyst efficiency.
    
  • Reaction: Add 200 µL of 14% BF3-Methanol . Cap vial tightly (Teflon-lined cap).

  • Incubation: Heat at 60°C for 30 minutes .

    • Insight: The Lewis acid (

      
      ) catalyzes the Fischer esterification. 60°C is sufficient to overcome the activation energy without degrading the quinoline ring.
      
  • Quench: Cool to room temperature. Add 500 µL of Saturated NaHCO3 (slowly) to neutralize acid.

  • Extraction: Add 1 mL Hexane . Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 2 minutes. Transfer the top organic layer (Hexane) to a GC vial.

Protocol B: Methyl Chloroformate (MCF) Derivatization

Best for: Biological fluids (urine/plasma), metabolomics, and high throughput.

Reagents:

  • Methyl Chloroformate (MCF).[3]

  • Pyridine (catalyst).

  • Methanol.[4][5]

  • Chloroform.[6]

Step-by-Step Workflow:

  • Preparation: To 100 µL of aqueous sample/standard, add 200 µL Methanol and 20 µL Pyridine.

  • Reaction: Add 20 µL Methyl Chloroformate . Vortex immediately for 30 seconds.

    • Mechanism:[4][6][7] MCF reacts instantly with the carboxyl group to form a mixed anhydride, which then decarboxylates to form the methyl ester. Gas evolution (

      
      ) will be visible.
      
  • Extraction: Add 400 µL Chloroform . Vortex for 10 seconds.

  • Phase Separation: Add 400 µL of 50 mM Sodium Bicarbonate. Vortex and centrifuge.

  • Injection: Inject the bottom chloroform layer.

GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS. Column: HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of the ester.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 70°C (1 min hold)

20°C/min to 160°C

5°C/min to 220°C

30°C/min to 300°C (3 min hold)
The slow ramp (5°C/min) around 160-220°C is critical to separate Q2CA-Me from other kynurenine pathway isomers.
Transfer Line 280°CPrevents condensation before the ion source.
Source Temp 230°CStandard EI source temperature.
Acquisition SIM Mode (Quant) / Scan (Qual)See SIM table below.
Mass Spectrometry: SIM Table for Quantification
CompoundDerivativeTarget Ion (m/z)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)
Quinoline-2-carboxylic acid Methyl Ester128 187 (

)
1299.4 min
Internal Standard Methyl Ester128 187-10.2 min

Note: The primary fragmentation pathway for the methyl ester involves the loss of the methoxycarbonyl group (


), leaving the quinoline cation (

128) as the base peak. The molecular ion (

187) is usually distinct but lower intensity.

Quality Control & Validation

To ensure this protocol is self-validating , implement the following checks:

  • Derivatization Efficiency Check:

    • Spike a "Process Blank" with underivatized Q2CA standard.

    • If the

      
       187 peak is absent or low, but the IS is high, the derivatization reaction failed (likely moisture in Protocol A).
      
  • Linearity:

    • Expected Range: 0.1 µg/mL to 50 µg/mL.

    • 
       should be 
      
      
      
      .[5]
  • Carryover:

    • Inject a solvent blank (Hexane or Chloroform) immediately after the highest standard. Area of Q2CA should be

      
       of the high standard.
      
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Response Moisture in sample (Protocol A)Ensure extract is bone-dry. Use fresh BF3 reagent (hygroscopic).
Tailing Peaks Active sites in liner/columnReplace inlet liner with deactivated glass wool. Trim column.
Extra Peaks Incomplete derivatizationCheck reaction temp. For MCF, ensure pH > 7 during reaction (pyridine).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • MDPI. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Retrieved from

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • National Institutes of Health (NIH). (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification. PubMed. Retrieved from

  • ResearchGate. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Retrieved from

Sources

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Inflammatory Landscape and the Promise of Quinoline Derivatives

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1][2] The nuclear factor NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[3][4] Consequently, the modulation of inflammatory pathways presents a significant opportunity for therapeutic intervention.

Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] Their therapeutic potential in inflammation is attributed to their ability to interact with various molecular targets, including cyclooxygenase (COX) enzymes and key signaling proteins within the NF-κB and other inflammatory cascades.[8] Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory efficacy of quinoline derivatives is intricately linked to the nature and positioning of substituents on the quinoline ring.[8][9]

These application notes provide a comprehensive guide for the preclinical evaluation of the anti-inflammatory activity of novel quinoline derivatives, detailing both in vitro and in vivo protocols. The methodologies are designed to provide a robust and reproducible framework for identifying and characterizing promising anti-inflammatory drug candidates.

PART 1: In Vitro Assessment of Anti-inflammatory Activity

A tiered in vitro screening approach is crucial for the initial characterization of the anti-inflammatory potential of quinoline derivatives. This typically involves assessing cytotoxicity, followed by specific assays to measure the inhibition of key inflammatory mediators.

Preliminary Cytotoxicity Assessment: MTT Assay

Before evaluating anti-inflammatory effects, it is imperative to determine the cytotoxic profile of the quinoline derivatives to ensure that any observed anti-inflammatory activity is not a result of cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration that inhibits 50% of cell viability (IC50). Compounds with low cytotoxicity (high IC50 values) are prioritized for further anti-inflammatory testing.

Assessment of Nitric Oxide (NO) Production: Griess Assay

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[14]

Principle: The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[15][14]

Experimental Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate as described for the MTT assay. After 24 hours, pre-treat the cells with various non-toxic concentrations of the quinoline derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known iNOS inhibitor, e.g., L-NAME).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the vehicle control.

Quantification of Pro-inflammatory Cytokines: ELISA

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central to the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, resulting in a colored product, the intensity of which is proportional to the amount of cytokine present.

Experimental Protocol:

  • Sample Preparation: Use the cell culture supernatants collected from the same experiment as the Griess assay (LPS-stimulated macrophages treated with quinoline derivatives).

  • ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves:

    • Coating the plate with the capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples.

    • Adding the detection antibody.

    • Adding the enzyme conjugate (e.g., streptavidin-HRP).

    • Adding the substrate solution (e.g., TMB).

    • Stopping the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples. Express the results as a percentage of inhibition compared to the vehicle control.

Probing the Mechanism: Western Blotting for NF-κB and COX-2

To elucidate the molecular mechanism of action, Western blotting can be employed to assess the effect of quinoline derivatives on the expression of key inflammatory proteins, such as the p65 subunit of NF-κB and cyclooxygenase-2 (COX-2).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme that facilitates detection.

Experimental Workflow:

G cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a LPS-stimulated cells treated with quinoline derivatives b Cell Lysis a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Protein Transfer to PVDF Membrane d->e f Blocking e->f g Primary Antibody Incubation (e.g., anti-p65, anti-COX-2, anti-β-actin) f->g h Secondary Antibody Incubation (HRP-conjugated) g->h i Chemiluminescent Detection h->i G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Signaling Cascade cluster_2 Gene Transcription cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes COX2 COX-2 Genes->COX2 iNOS iNOS Genes->iNOS Cytokines TNF-α, IL-6 Genes->Cytokines Quinoline Quinoline Derivative Quinoline->IKK Inhibition Quinoline->COX2 Inhibition

Figure 2: Simplified NF-κB and COX-2 signaling pathways targeted by quinoline derivatives.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of quinoline derivatives. By combining in vitro assays to assess cytotoxicity, inhibition of key inflammatory mediators, and mechanism of action, with in vivo models to confirm efficacy in a physiological context, researchers can effectively identify and advance promising anti-inflammatory drug candidates. A thorough understanding and application of these methodologies are crucial for the successful development of novel quinoline-based therapeutics for the treatment of inflammatory diseases.

References

  • Vertex AI Search. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances.
  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • Springer. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • MDPI. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide.
  • Springer Nature. (2023, April 8). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC - NIH. (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • PMC. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation.
  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Bio-protocol. (n.d.). 4.10. A Mouse Model of LPS-Induced Systemic Inflammation.
  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • PMC. (n.d.). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.
  • Cell Signaling Technology. (n.d.). NF-κB Signaling.
  • Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). Protocol Griess Reagent Kit, for nitrite quantitation.
  • Sigma-Aldrich. (n.d.). NF-κB and Inflammation.
  • Public Health Toxicology. (2011, January 7). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams.
  • Thermo Fisher Scientific - ES. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • PubMed - NIH. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • PubMed Central. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
  • Frontiers. (2023, June 7). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • protocols.io. (n.d.). MTT (Assay protocol).
  • Crown Bioscience. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
  • protocols.io. (2019, December 5). Protocol Griess Test.
  • JCI. (2001, January 1). NF-κB: a key role in inflammatory diseases.

Sources

Application Note: Comprehensive Evaluation of Antiproliferative Effects in Quinoline Carboxylic Acids (QCAs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[1][2][3][4][5][6]

Quinoline carboxylic acids (QCAs) represent a "privileged scaffold" in medicinal chemistry. Historically dominated by the fluoroquinolone class of antibiotics (targeting bacterial DNA gyrase), this chemical space has been successfully repurposed for oncology. The core pharmacophore—a bicyclic quinoline ring with a carboxylic acid moiety (typically at C3 or C4)—facilitates critical hydrogen bonding with the DNA cleavage complex of Topoisomerase II and the ATP-binding pockets of various Tyrosine Kinases (e.g., VEGFR, EGFR).

Unlike general cytotoxic agents, QCAs often exhibit a dual mechanism:

  • Intercalation/Enzyme Inhibition: Stabilizing the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks.

  • Apoptotic Signaling: Triggering the intrinsic mitochondrial pathway via p53 upregulation and Bcl-2 downregulation.

This guide details the workflow to evaluate these specific effects, moving from phenotypic screening to molecular target validation.

Experimental Workflow Overview

The following diagram illustrates the logical progression from compound synthesis to mechanistic validation.

QCA_Workflow Synthesis QCA Synthesis (C3/C4 Derivatives) Solubility Solubility Check (DMSO/NaOH) Synthesis->Solubility MTT Primary Screen: MTT Assay (IC50) Solubility->MTT Hit_Selection Hit Selection (IC50 < 10 µM) MTT->Hit_Selection Hit_Selection->Synthesis Fail (SAR Loop) Flow_Cyto Cell Cycle & Apoptosis (FACS) Hit_Selection->Flow_Cyto Pass Topo_Assay Target Validation: Topo II Relaxation Flow_Cyto->Topo_Assay Docking In Silico: Molecular Docking Flow_Cyto->Docking

Figure 1: Critical path for evaluating Quinoline Carboxylic Acid derivatives. Note the early solubility checkpoint, which is critical for this acidic compound class.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is the industry standard for determining the IC50 (half-maximal inhibitory concentration). However, QCAs present specific solubility challenges due to the carboxylic acid group, which can lead to precipitation in acidic culture media.

Protocol 1: Optimized MTT Assay for Acidic Small Molecules

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[1]

  • Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HeLa (Cervical).[2][3]

Step-by-Step Methodology:

  • Compound Preparation (Critical Step):

    • Dissolve QCA derivatives in 100% DMSO to create a 10 mM stock.

    • Expert Tip: If the carboxylic acid derivative is stubborn, add 1 equivalent of 0.1 N NaOH to deprotonate the acid and improve solubility before adding DMSO.

    • Prepare serial dilutions in culture media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Seeding:

    • Seed tumor cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old media.[4] Add 100 µL of media containing graded concentrations of QCA (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Ciprofloxacin (structural analog control).

    • Incubate for 48 hours.

  • Development:

    • Add 10 µL of MTT reagent to each well.[5] Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant (do not dislodge crystals).

    • Add 100 µL DMSO to dissolve crystals.[4] Shake plate for 10 mins.

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability:

      
      .
      

Phase 2: Mechanistic Validation (Flow Cytometry)

If a QCA shows an IC50 < 10 µM, the mechanism of cell death must be differentiated (Apoptosis vs. Necrosis) and the cell cycle arrest point identified. QCAs typically induce G2/M arrest (characteristic of Topo II inhibitors).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Rationale: The carboxylic acid moiety often facilitates entry into the ATP-binding pocket, triggering the intrinsic apoptotic pathway. Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains permeable nuclei (late apoptosis/necrosis).

Methodology:

  • Treatment: Treat cells (

    
     cells/dish) with the QCA at its IC50 concentration for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining:

    • Resuspend pellet in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins in the dark at Room Temperature.

  • Analysis: Analyze immediately on a Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.[4]

    • Q4 (Annexin+/PI-): Early Apoptotic.

Phase 3: Target Engagement (Topoisomerase II)

This is the defining assay for Quinoline Carboxylic Acids. To confirm the compound acts as a Topoisomerase poison (stabilizing the cleavable complex), we use a plasmid relaxation assay.

Protocol 3: Topoisomerase II Plasmid Relaxation Assay

Principle: Supercoiled plasmid DNA (pBR322) migrates faster in agarose gel than relaxed (nicked) DNA. Active Topo II relaxes supercoiled DNA. A QCA inhibitor will prevent this relaxation, maintaining the DNA in a supercoiled state.

Reagents:

  • Human Topoisomerase II

    
     enzyme (recombinant).
    
  • Supercoiled pBR322 DNA.

  • Assay Buffer (Tris-HCl, ATP, MgCl₂, KCl).

Methodology:

  • Reaction Mix: Combine 200 ng pBR322 DNA, 1 unit Topo II enzyme, and QCA (10–100 µM) in assay buffer.

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with 10% SDS and Proteinase K (to digest the enzyme).

  • Electrophoresis: Run samples on a 1% agarose gel with Ethidium Bromide (50 V, 2 hours).

  • Interpretation:

    • Control (No Enzyme): Supercoiled band (runs fast/low).

    • Control (Enzyme only): Relaxed bands (runs slow/high).

    • QCA Treated: If the band remains Supercoiled (low) , the compound inhibits Topo II.

Molecular Pathway Visualization

The downstream effects of QCA-mediated Topo II inhibition typically involve the p53-dependent mitochondrial pathway.

QCA_Pathway QCA Quinoline Carboxylic Acid TopoII Topoisomerase II (DNA Complex) QCA->TopoII Inhibits DSB Double Strand Breaks (DNA Damage) TopoII->DSB Stabilizes Cleavage p53 p53 Activation DSB->p53 Up-regulates Bax Bax (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Cytochrome C Release Bax->Mito Bcl2->Mito Blocks Caspase Caspase 3/9 Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. QCAs stabilize the Topo II-DNA complex, causing DNA damage that triggers the p53-mediated intrinsic apoptotic pathway.

Data Presentation Standards

When reporting results for QCAs, consolidate data into comparative tables to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for QCA Derivatives

Compound IDR-Group (C4)IC50 (MCF-7) [µM]Topo II InhibitionApoptosis (% Annexin V+)
QCA-01 -COOH45.2 ± 1.2Weak12%
QCA-02 -CONH-Ph5.4 ± 0.5Strong 68%
Doxorubicin (Control)1.2 ± 0.1Strong85%

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.[6] Current Pharmaceutical Design.

  • BenchChem. (2025).[7] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem Technical Library.

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols.

  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents.[7][8][9][10][11][12] Current Medicinal Chemistry. (Contextual grounding for Topo II mechanism).

  • Pradeep, H., et al. (2015). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II alpha and beta. Biomedicine & Pharmacotherapy.

Sources

Application Notes and Protocols for Antimicrobial Studies of 2-(Trifluoromethyl)quinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluorinated Quinolines in Antimicrobial Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] This document provides a comprehensive guide for researchers and drug development professionals on the potential application of 2-(trifluoromethyl)quinoline-7-carboxylic acid in antimicrobial studies. While specific research on this particular derivative is emerging, the protocols and methodologies outlined herein are based on established principles for evaluating quinoline-based antimicrobials.

The core hypothesis is that the unique electronic properties of the trifluoromethyl group at the 2-position, combined with the carboxylic acid moiety at the 7-position, may confer potent antimicrobial activity. The carboxylic acid group can be crucial for interacting with biological targets, while the trifluoromethyl group can enhance membrane permeability and stability.

Physicochemical Properties and Handling

Before commencing any biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount.

PropertyValue (Predicted/Reported)Significance in Experimental Design
Molecular FormulaC₁₁H₆F₃NO₂Essential for accurate molar concentration calculations.
Molecular Weight241.17 g/mol [4][5]Critical for preparing stock solutions and subsequent dilutions.
AppearanceWhite to yellow solid[3]A visual check for purity and degradation.
SolubilitySoluble in various organic solvents[3]Informs the choice of solvent for stock solution preparation. DMSO is a common initial choice.
Storage Conditions0 - 8 °C[3]Ensures the stability and integrity of the compound over time.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of a high-concentration stock solution of 2-(trifluoromethyl)quinoline-7-carboxylic acid, which will be used for all subsequent antimicrobial assays.

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible serial dilutions in antimicrobial testing. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most biological assays at low final concentrations.

Materials:

  • 2-(trifluoromethyl)quinoline-7-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile-filtered pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of 2-(trifluoromethyl)quinoline-7-carboxylic acid (e.g., 10 mg) using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary but should be done with caution to avoid degradation.

  • Sterilization: While the stock solution in 100% DMSO is generally considered self-sterilizing, for critical applications, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its ability to inhibit the growth of a panel of clinically relevant microorganisms.

Workflow for Antimicrobial Susceptibility Testing

Caption: A general workflow for antimicrobial susceptibility testing.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Rationale: The broth microdilution method is a quantitative and standardized technique that allows for the efficient testing of multiple compounds against various microbial strains in a 96-well plate format.

Materials:

  • Stock solution of 2-(trifluoromethyl)quinoline-7-carboxylic acid

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[6]

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[6]

  • Negative control (broth and solvent only)

  • Microplate reader or spectrophotometer (optional, for quantitative measurement)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines, typically adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the compound's stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

    • Positive Control: A separate row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: While MIC indicates growth inhibition, MBC provides information on the bactericidal (killing) activity of the compound. This is a crucial parameter for developing effective antimicrobial therapies.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or a multi-pronged replicator

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Investigating the Mechanism of Action

Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[7][8][9] Investigating whether 2-(trifluoromethyl)quinoline-7-carboxylic acid shares this mechanism is a logical next step.

Proposed Mechanism of Action for Quinolone Derivatives

G Compound 2-(Trifluoromethyl)quinoline- 7-carboxylic acid Complex Ternary Complex (Compound-Enzyme-DNA) Compound->Complex Gyrase DNA Gyrase/ Topoisomerase IV Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Fork Complex->Replication Blocks Progression StrandBreaks Double-Strand Breaks Complex->StrandBreaks Stabilizes CellDeath Bacterial Cell Death StrandBreaks->CellDeath

Caption: The proposed mechanism of action for quinolone derivatives.

Protocol 4: DNA Gyrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against DNA gyrase. Commercial kits are widely available for this purpose.

Rationale: A direct in vitro assay against the purified enzyme provides strong evidence for the compound's mechanism of action. DNA gyrase introduces negative supercoils into DNA, and its inhibition can be monitored by changes in DNA topology.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • 2-(trifluoromethyl)quinoline-7-carboxylic acid

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of 2-(trifluoromethyl)quinoline-7-carboxylic acid or the positive control.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Visualize the DNA bands under UV light after staining with a DNA intercalating dye. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.

Conclusion and Future Directions

The application notes and protocols provided offer a robust framework for the preliminary antimicrobial evaluation of 2-(trifluoromethyl)quinoline-7-carboxylic acid. Based on the well-established activity of quinolone derivatives, this compound holds promise as a potential antimicrobial agent. Future studies should expand the panel of microorganisms to include drug-resistant strains and clinical isolates. Furthermore, cytotoxicity assays against mammalian cell lines are essential to determine the compound's therapeutic index. Advanced mechanistic studies, such as topoisomerase IV inhibition assays and investigations into effects on bacterial cell morphology, will provide a more complete picture of its antimicrobial profile.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. API-Journal of Health and Science, 8(3).
  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-21.
  • (2024).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(15), 4458.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6908.
  • Frapwell, A., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29315.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • (2025).
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Aldred, K. J., Blower, T. R., & Kerns, R. J. (2016). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Toxins, 8(11), 333.
  • (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutica Analytica Acta, 6(10).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32 Suppl 1, S9-15.
  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-(Trifluoromethyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Quinoline Derivatives as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune cells.[1] Its activation under high extracellular ATP concentrations—a hallmark of tissue damage and inflammation—triggers a cascade of pro-inflammatory events, making it a compelling therapeutic target for a host of inflammatory, autoimmune, and neurodegenerative diseases.[1][2][3] Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have shown significant promise in medicinal chemistry, including as potent modulators of P2X7R activity.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals engaged in the discovery and validation of novel quinoline-based P2X7R antagonists. We will move from the foundational signaling biology to detailed, field-tested protocols for synthesis, in vitro screening, and in vivo evaluation, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.

Section 1: The P2X7 Receptor Signaling Pathway: A Prime Target for Intervention

Understanding the mechanism of P2X7R activation is critical for designing effective screening assays. Unlike other P2X receptors, P2X7R requires high concentrations of ATP (in the millimolar range) for full activation.[7] This activation is a two-step process: initial, transient opening of a small cation channel, followed by the formation of a large, non-selective pore that allows passage of molecules up to 900 Da.[7][8]

This pore formation is the lynchpin of P2X7R's pro-inflammatory function. The key events are:

  • Ion Flux: Rapid influx of Ca²⁺ and Na⁺, and a crucial efflux of K⁺.[7][9]

  • Inflammasome Activation: The K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[7][9]

  • Cytokine Maturation and Release: Activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to its active form, caspase-1. Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[9]

Antagonists can block these events by preventing the initial ATP binding or the subsequent conformational changes required for channel and pore opening.

P2X7R_Signaling cluster_extra cluster_intra P2X7R P2X7 Receptor Pore Macropore Formation (<900 Da) P2X7R->Pore Ions Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ions Channel Opening ATP High Extracellular ATP (from cell stress/damage) ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Assembly Ions->NLRP3 Triggered by K⁺ Efflux Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_Cytokines Pro-IL-1β / Pro-IL-18 Casp1->Pro_Cytokines Cleaves Cytokines Mature IL-1β / IL-18 Release Pro_Cytokines->Cytokines

Caption: P2X7R activation by ATP initiates ion flux, leading to NLRP3 inflammasome activation and cytokine release.

Section 2: Synthesis and Design of Quinoline-Based Antagonists

The quinoline scaffold is a privileged structure in medicinal chemistry due to its synthetic tractability and diverse biological activities. For P2X7R antagonists, key structural features often include carboxamide or sulfonate linkages, which are present in many standard antagonists and contribute to potent inhibition.[4]

A common synthetic route involves a Knoevenagel condensation followed by nucleophilic addition of an aniline and subsequent electrocyclic ring closure to form the core quinoline or dihydroquinoline structure.[10] Further modifications can be made to explore the structure-activity relationship (SAR), with substitutions on the phenyl rings often modulating potency and selectivity.[4][5]

Quinoline_Scaffold cluster_scaffold General Quinoline Antagonist Scaffold cluster_labels Key Modification Points for SAR quinoline_img R1 R1: Modulates Potency & Selectivity Linker Linker: Amide, Sulfonamide, Oxadiazole, etc. R2 R2: Influences Solubility & PK Properties

Caption: General chemical scaffold for quinoline-based P2X7R antagonists highlighting key modification sites.

When designing new derivatives, it is crucial to consider physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five can help ensure that potent compounds also possess the drug-like properties necessary for further development, such as good permeability and low clearance.[3][5][11]

Section 3: In Vitro Screening Cascade for P2X7R Antagonists

A tiered screening approach is essential for efficiently identifying and validating promising compounds. This workflow progresses from a high-throughput primary screen to more complex, lower-throughput functional assays.

Screening_Workflow start Quinoline Compound Library hts Primary HTS: Dye Uptake Assay (e.g., YO-PRO-1) start->hts dose_response Dose-Response & IC50 Determination hts->dose_response Active 'Hits' secondary Secondary Functional Assay: IL-1β Release (THP-1 cells) dose_response->secondary selectivity Selectivity Profiling (vs. other P2X receptors) secondary->selectivity pk_pd In Vitro ADME/Tox (Microsomal Stability, Permeability) selectivity->pk_pd finish Lead Candidate for In Vivo Studies pk_pd->finish

Caption: A robust in vitro screening cascade for identifying and validating novel P2X7R antagonists.

Protocol: Primary Antagonist Screening via Dye Uptake Assay

This protocol is designed for high-throughput screening (HTS) to identify compounds that inhibit P2X7R pore formation. It leverages a fluorescent dye (like YO-PRO-1 or ethidium bromide) that can only enter the cell when the P2X7R macropore is open.[8]

Causality: This assay directly measures the hallmark function of P2X7R—large pore formation. Its simplicity and robust signal window make it ideal for screening large compound libraries. The Z-factor is a critical statistical metric to validate the assay's suitability for HTS; a Z-factor between 0.5 and 1.0 indicates an excellent assay.[8][12]

Materials:

  • HEK293 cells stably expressing human P2X7R (hP2X7R).

  • Assay Buffer: HBSS or other saline solution with low divalent cation concentration.

  • Test Compounds: Quinoline derivatives dissolved in DMSO.

  • P2X7R Agonist: ATP or BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate).

  • Reference Antagonist: Brilliant Blue G (BBG) or Oxidized ATP (oATP).[12]

  • Fluorescent Dye: YO-PRO-1 Iodide or Ethidium Bromide (EtBr).

  • Cell Lysis Agent (Positive Control): Triton X-100.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Plating: Seed hP2X7R-HEK293 cells into black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of test compounds, reference antagonist, and controls in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cell toxicity.

  • Assay Plate Preparation:

    • Gently wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the fluorescent dye (e.g., 1 µM YO-PRO-1) to all wells.

    • Add 25 µL of the diluted test compounds or controls to the appropriate wells.

    • Controls: Include wells for:

      • Negative Control: Buffer only (no agonist).

      • Positive Control (Max Signal): Agonist only (no antagonist).

      • Reference Control: Agonist + Reference Antagonist (e.g., 10 µM BBG).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow compounds to interact with the receptor.

  • Agonist Stimulation: Add 25 µL of P2X7R agonist solution (e.g., a final concentration of 1 mM ATP) to all wells except the negative control.

  • Signal Detection: Incubate for an additional 10-15 minutes. Measure fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., ~491/509 nm for YO-PRO-1).

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative]).

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Secondary Functional Assay via IL-1β Release

This assay confirms that the inhibition of pore formation translates to a downstream functional effect: the blockade of inflammasome-mediated IL-1β release. Human THP-1 monocytes are an excellent model system for this purpose.[3]

Causality: This is a crucial self-validating step. A true P2X7R antagonist should not only block ion flux but also inhibit the key inflammatory cytokine release that is the pathological consequence of receptor activation. This assay bridges the gap between a mechanistic screen and a physiologically relevant outcome.

Materials:

  • THP-1 cells (human monocytic cell line).

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin.

  • LPS (Lipopolysaccharide) for priming.

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended).

  • Test Compounds, Agonist (ATP), and Reference Antagonist.

  • Human IL-1β ELISA kit.

Step-by-Step Protocol:

  • Cell Differentiation & Priming:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • Wash the cells and replace with fresh, serum-free media.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is essential to induce the transcription of pro-IL-1β.[7]

  • Antagonist Treatment: Add test compounds and reference antagonist to the primed cells and incubate for 30 minutes at 37°C.

  • P2X7R Activation: Stimulate the cells with high-concentration ATP (e.g., 1-5 mM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC₅₀ value as described in the primary assay.

Section 4: In Vivo Evaluation of Lead Candidates

After a compound demonstrates potent and selective in vitro activity and possesses favorable drug-like properties, its efficacy must be tested in a relevant animal model of disease.

Causality: In vivo testing is the ultimate validation, determining if a compound's in vitro potency translates to therapeutic efficacy in a complex biological system. The choice of model is paramount and must be one where P2X7R is known to be a key driver of pathology, such as models of neuropathic pain, inflammatory arthritis, or multiple sclerosis.[3][13]

Representative Protocol: Administration in a Mouse Model of Inflammation

Note: Specific dosages and administration routes for novel quinoline derivatives must be determined through rigorous pharmacokinetic/pharmacodynamic (PK/PD) studies. The following is a generalizable protocol.

Materials:

  • Appropriate mouse strain for the disease model (e.g., C57BL/6 for LPS-induced inflammation).

  • Lead quinoline antagonist, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Inflammatory stimulus (e.g., LPS).

  • Anesthesia and equipment for blood collection/tissue harvesting.

  • Tools for assessing endpoints (e.g., calipers for paw edema, ELISA kits for plasma cytokines).

Step-by-Step Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Baseline Measurements: Record baseline measurements for the endpoints of interest (e.g., paw volume, body temperature).

  • Compound Administration: Administer the lead quinoline antagonist via the determined route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time point before the inflammatory challenge. Include a vehicle control group.

  • Induction of Inflammation: Administer the inflammatory stimulus (e.g., intraplantar injection of LPS).

  • Endpoint Assessment: At various time points post-challenge, measure the relevant endpoints.

    • Example (Inflammation): Measure paw volume at 1, 2, 4, and 6 hours post-LPS injection.

    • Example (Systemic Response): Collect blood at a terminal time point to measure plasma levels of IL-1β.

  • Data Analysis: Compare the measurements from the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the inflammatory endpoint indicates in vivo efficacy.

Section 5: Data Analysis and Interpretation

The primary quantitative output from in vitro screening is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an antagonist required to reduce the P2X7R-mediated response by 50%. A lower IC₅₀ value indicates higher potency.

Table 1: Representative In Vitro Data for Quinoline Derivatives
Compound IDP2X7R Dye Uptake IC₅₀ (µM)P2X7R IL-1β Release IC₅₀ (µM)P2X4R Selectivity (Fold)
Q-Derivative 10.4570.510>100
Q-Derivative 20.8130.950>100
Q-Derivative 312.5>20<10
Ref. Antagonist (BBG) 2.12.5~20

Data is hypothetical, based on potency ranges reported in the literature.[4][5][12]

Conclusion

The development of quinoline derivatives as P2X7R antagonists is a promising strategy for addressing a range of inflammatory diseases. Success in this endeavor relies on a systematic and scientifically rigorous approach. By integrating rational chemical design with a robust screening cascade—from high-throughput mechanistic assays to physiologically relevant functional and in vivo models—researchers can efficiently identify and validate novel therapeutic candidates. The protocols and insights provided in this guide offer a validated framework to navigate the complexities of P2X7R drug discovery.

References

  • Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: ACS Omega URL: [Link]

  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Quinoline Based Polymeric Drug for Biological Applications: Synthesis, Characterization, Antimicrobial, and Drug Releasing Studies Source: PubMed URL: [Link]

  • Title: Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models Source: International Journal of Molecular Sciences URL: [Link]

  • Title: P2X7 Receptor–Mediated Inflammation in Cardiovascular Disease Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Exploring P2X7 receptor antagonism as a therapeutic target for neuroprotection in an hiPSC motor neuron model Source: PubMed Central URL: [Link]

  • Title: An Improved Method for P2X7R Antagonist Screening Source: PLOS ONE URL: [Link]

  • Title: Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists | Request PDF Source: ResearchGate URL: [Link]

  • Title: An Improved Method for P2X7R Antagonist Screening Source: PLOS ONE Journals URL: [Link]

  • Title: Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator Source: Bio-protocol URL: [Link]

  • Title: Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists Source: PubMed URL: [Link]

  • Title: Animal Models for the Investigation of P2X7 Receptors Source: MDPI URL: [Link]

  • Title: A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases Source: Journal of Inflammation URL: [Link]

  • Title: Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Ferroptosis in gouty arthritis: a potential therapeutic strategy Source: Frontiers in Immunology URL: [Link]

  • Title: Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists Source: PubMed URL: [Link]

  • Title: The P2X7 Receptor in Infection and Inflammation Source: Immunity URL: [Link]

  • Title: Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells Source: JoVE URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CF3-Q7-COOH Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Workflow Visualization

Before proceeding with specific protocols, use the following decision tree to identify where your synthesis is failing. This pathway visualizes the critical bifurcation points in the Conrad-Limpach/Knorr synthesis appropriate for trifluoromethylated quinolines.

SynthesisTroubleshooting Start Start: 3-Aminobenzoic Acid + Ethyl 4,4,4-trifluoroacetoacetate Enamine Step 1: Enamine Formation (Dean-Stark / Toluene) Start->Enamine Reflux (-H2O) Cyclization Step 2: Cyclization (PPA or Diphenyl Ether) Enamine->Cyclization Acid/Heat Analysis Analysis: HPLC/NMR Cyclization->Analysis Issue_Yield Issue: Low Yield / Tarring Analysis->Issue_Yield Black Tar? Issue_Regio Issue: 5- vs 7-Isomer Mixture Analysis->Issue_Regio Isomer Ratio < 4:1? Issue_F Issue: Defluorination Analysis->Issue_F Loss of CF3? Solution_Temp Fix: Control Exotherm Reduce PPA Temp (<140°C) Issue_Yield->Solution_Temp Solution_Sep Fix: Fractional Crystallization (Convert to Methyl Ester) Issue_Regio->Solution_Sep Solution_Acid Fix: Switch to Dowtherm A (Thermal Cyclization) Issue_F->Solution_Acid

Figure 1: Diagnostic workflow for the synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid, highlighting critical failure modes (red) and validated solutions (green).

Standard Operating Procedure (The "Golden Route")

The most robust method for this scaffold is a modified Conrad-Limpach synthesis . While direct cyclization of the acid is possible, using the ester (methyl 3-aminobenzoate) typically improves yield and simplifies isomer separation.

Phase A: Enamine Formation
  • Reactants: Combine methyl 3-aminobenzoate (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene or benzene.

  • Catalyst: Add catalytic p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically.

    • Checkpoint: Monitor by TLC. Disappearance of aniline is critical.

  • Isolation: Evaporate solvent to yield the crude enamine (usually an oil).

Phase B: Cyclization (The Critical Step)
  • Medium: Polyphosphoric Acid (PPA) is the standard, but for

    
     stability, Diphenyl Ether (Dowtherm A)  is often superior for thermal cyclization.
    
    • Protocol (PPA): Heat PPA to 100°C. Add crude enamine slowly. Raise to 120-140°C for 2-4 hours.

    • Protocol (Thermal): Add enamine dropwise to boiling Diphenyl Ether (~250°C). Flash cyclization minimizes tar.

  • Workup: Pour onto crushed ice. Neutralize with NaOH to pH 4-5 (isoelectric precipitation).

Phase C: Isomer Separation & Hydrolysis
  • Separation: The 7-isomer (linear) and 5-isomer (angular) will form.

    • Technique: Recrystallize the ester mixture from Methanol/Water. The 7-isomer is typically less soluble and crystallizes first.

  • Hydrolysis: Saponify the purified ester using LiOH in THF/Water to yield the final 2-(trifluoromethyl)quinoline-7-carboxylic acid.

Troubleshooting & FAQs

Category 1: Regioselectivity (The "5-Isomer" Problem)

Q: Why am I getting a 50:50 mixture of the 5-carboxylic and 7-carboxylic acid isomers? A: This is intrinsic to the cyclization of meta-substituted anilines. The cyclization can occur at the carbon ortho to the amino group (position 2, leading to the 5-isomer) or para to the substituent (position 6, leading to the 7-isomer).

  • Mechanism: The trifluoromethyl group makes the intermediate highly reactive. Steric hindrance usually disfavors the 5-isomer, but the carboxylic acid group is not bulky enough to block it completely.

  • Solution: Do not attempt to separate the free acids. Convert the mixture to the methyl esters . The 7-methoxycarbonyl derivative has a significantly flatter planar structure allowing for better packing and easier crystallization compared to the sterically crowded 5-isomer.

Q: Can I use a directing group to force the 7-isomer? A: Generally, no. However, running the reaction under thermodynamic control (high temperature, reversible conditions like Dowtherm A) typically favors the less sterically hindered 7-isomer (Ratio can improve to 4:1). Kinetic control (PPA, lower temp) often yields closer to 1:1 ratios.

Category 2: Reaction Failure (Tarring & Yield)

Q: My PPA reaction turned into a black tar that is impossible to work up. What happened? A: "Tarring" is usually caused by uncontrolled exotherms or incomplete water removal.

  • Residual Solvent: Did you remove all toluene from the enamine step? Toluene + PPA + Heat = Charring.

  • Temperature Spike: The cyclization is exothermic. If you add the enamine to PPA at 140°C all at once, it will polymerize.

    • Fix: Add the enamine at 80-100°C, then ramp slowly to 140°C.

Q: I am losing the trifluoromethyl group (Defluorination). A: The


 group on a quinoline ring is activated toward nucleophilic attack, especially at the 2-position (similar to 2-chloroquinoline).
  • Risk Factor: Prolonged heating in strong aqueous base (during hydrolysis) or extreme acidic conditions.

  • Fix: Use LiOH (milder than NaOH) at room temperature for ester hydrolysis. Avoid refluxing in basic media.

Category 3: Solubility & Analysis

Q: The product is water-soluble and won't precipitate during acidic workup. A: 2-(Trifluoromethyl)quinoline-7-carboxylic acid is zwitterionic in character (quinoline nitrogen is basic, acid is acidic).

  • Isoelectric Point (pI): The product is likely soluble at pH 1 (protonated N) and pH 10 (deprotonated COOH).

  • Fix: Adjust the aqueous workup carefully to pH 4.5 - 5.5 . This is the region of minimum solubility where the free acid should precipitate.

Comparative Data: Cyclization Conditions

The following table summarizes the efficiency of different cyclization media for trifluoromethyl-quinolines.

ParameterPolyphosphoric Acid (PPA)Diphenyl Ether (Thermal)H2SO4 (Conc.)
Temperature 120°C - 140°C250°C (Reflux)100°C
Yield (Crude) High (70-80%)Moderate (50-60%)Low (<40%)
Purity Profile Dirty (Tar formation common)Clean (Flash cyclization)Very Dirty (Sulfonation side-products)
Isomer Ratio (7:5) ~1.5 : 1~3 : 1~1 : 1
Rec. Standard Use High Purity Needs Avoid

References

  • General Quinoline Synthesis (Conrad-Limpach)
  • PPA Cyclization Methodology

    • Banerjee, A. et al. (2023).[1][2][3] Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Retrieved from [Link]

  • Isomer Separation (Analogous 5-Fluoroindole/Quinoline Systems)

    • Kusano, M. et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Science International.[4] Retrieved from [Link]

  • Synthesis of 3-Aminobenzoic Acid Precursors

    • Pintar, A. et al. (2020).[5] One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and kinase inhibitors used in oncology[1]. Despite its importance, the synthesis of substituted quinolines is often challenging, plagued by issues such as harsh reaction conditions, low yields, and poor regioselectivity[2]. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing the most common quinoline synthesis reactions. It is designed to move beyond simple protocols by explaining the mechanistic causality behind experimental choices, empowering you to make informed decisions to validate and improve your synthetic outcomes.

Section 1: General Optimization Workflow

A systematic approach is critical when optimizing any chemical reaction. Before delving into method-specific issues, consider this general workflow. The goal is to iteratively refine conditions by changing one variable at a time and carefully analyzing the outcome.

Foundational Workflow for Quinoline Synthesis Optimization

The following diagram outlines a logical progression for optimizing a quinoline synthesis. This workflow emphasizes iterative analysis and data-driven decision-making.

G cluster_0 Phase 1: Baseline Experiment cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Iterative Optimization A Select Literature Procedure or Standard Conditions B Run Baseline Reaction (Small Scale) A->B C Analyze Outcome (TLC, LC-MS, NMR) - Conversion - Yield - Purity B->C D Identify Key Issue (e.g., Low Yield, Side Products, No Reaction, Poor Selectivity) C->D E Hypothesize Cause (e.g., Temp too low, Wrong Catalyst, Solvent Polarity) D->E F Design Experiment (e.g., Catalyst Screen, Temp Gradient, Solvent Screen) E->F G Execute & Analyze F->G H Improved Result? G->H I Adopt New Condition & Re-evaluate H->I Yes J Try Different Variable H->J No I->D J->E

Caption: General workflow for systematic optimization of quinoline synthesis.

Section 2: Troubleshooting Guide by Symptom

This section addresses common problems encountered during quinoline synthesis in a question-and-answer format, focusing on the observable symptoms in your reaction.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and solutions?

A1: Low or no yield is a frequent issue, often stemming from inappropriate reaction conditions or reactant instability.

Potential Causes & Solutions:

  • Insufficient Activation Energy: Many classical quinoline syntheses, like the Skraup or Combes reactions, require significant heat to overcome activation barriers for cyclization and dehydration steps.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For reactions sensitive to high temperatures, consider switching to microwave irradiation, which can accelerate the reaction and often improve yields under controlled conditions[3].

  • Incorrect Catalyst Choice or Loading: The catalyst (acid or base) is crucial for promoting key steps like aldol condensation or cyclization.

    • Causality: In the Friedländer synthesis, an acid catalyst protonates the carbonyl group of the ketone, making the α-carbon more susceptible to enolization and subsequent attack. A base catalyst deprotonates the α-methylene group, forming an enolate for the initial condensation[4][5].

    • Solution: Screen a panel of catalysts. If using acid catalysis, compare Brønsted acids (e.g., p-TsOH, H₂SO₄) with Lewis acids (e.g., AlCl₃, FeCl₃, Nd(NO₃)₃·6H₂O)[2][6]. Sometimes, a milder catalyst at a higher loading is more effective than a harsh one. For base-catalyzed reactions, compare strong inorganic bases (KOH) with organic bases (DBU, pyridine)[4][7].

  • Polymerization of Starting Materials: Under harsh acidic conditions, α,β-unsaturated aldehydes or ketones, which are intermediates in reactions like the Doebner-von Miller synthesis, can polymerize, consuming the reactants and reducing the yield.[8]

    • Solution: Employing a biphasic reaction medium can sometimes sequester the reactive intermediate, preventing polymerization[8]. Alternatively, using a protected form of the carbonyl compound, like an acetal, which hydrolyzes in situ, can maintain a low concentration of the reactive species[2].

  • Solvent Mismatch: The solvent polarity can dramatically affect reaction rates and equilibria.

    • Solution: If your reaction is stalling in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMF or DMSO, especially for reactions involving ionic intermediates. Conversely, some modern protocols have found success under solvent-free conditions or in green solvents like water or ionic liquids[2][9].

Table 1: Example Catalyst Screen for a Friedländer Synthesis

Catalyst (10 mol%) Solvent Temperature (°C) Time (h) Yield (%)
p-TsOH Toluene 110 12 45
I₂ Ethanol 80 6 78[6]
Nd(NO₃)₃·6H₂O Ethanol 80 4 92[6]

| None | Toluene | 110 | 24 | <5 |

Q2: My reaction produces a complex mixture of side products. How can I improve the purity of my crude product?

A2: Side product formation is often due to competing reaction pathways. Understanding the mechanism of your specific synthesis is key to suppressing these unwanted reactions.

Potential Causes & Solutions:

  • Self-Condensation of Carbonyl Compounds: In base-catalyzed Friedländer reactions, the ketone with an α-methylene group can undergo self-aldol condensation, leading to significant impurities.[4]

    • Solution: A common strategy is to pre-form the imine (Schiff base) between the 2-aminoaryl ketone and a catalytic amount of an amine (like pyrrolidine) before introducing the second carbonyl component. This directs the reaction pathway away from self-condensation[4].

  • Violent, Uncontrolled Exotherm (Skraup Synthesis): The traditional Skraup reaction (aniline, glycerol, sulfuric acid, nitrobenzene) is notoriously exothermic and difficult to control, leading to charring and polymerization.[8]

    • Solution: Modern modifications can dramatically improve control. Using a milder Lewis acid catalyst in place of concentrated sulfuric acid is one option. Another is to employ a less aggressive oxidizing agent than nitrobenzene. Some protocols use iron(II) sulfate as a moderator to gentle the reaction rate.

  • Lack of Regioselectivity: When using an unsymmetrical ketone in a reaction like the Friedländer or Combes synthesis, two different constitutional isomers of the quinoline product can form.[4][10]

    • Causality: The reaction can proceed via condensation at either of the two different α-methylene groups of the ketone.

    • Solution: Regioselectivity can be influenced by the catalyst. Lewis acids may chelate to one carbonyl more effectively, directing the reaction.[11] Using a substrate with a directing group, such as a phosphoryl group on one α-carbon of the ketone, can also force the reaction to proceed in a specific direction[4].

Section 3: Method-Specific FAQs

Friedländer Synthesis
  • Q: My Friedländer reaction with an unsymmetrical ketone gives a 1:1 mixture of regioisomers. How can I favor one over the other?

    • A: This is a classic challenge. The choice of catalyst is paramount. Strongly coordinating Lewis acids may favor condensation at the less sterically hindered α-position. Alternatively, explore conditions that favor thermodynamic vs. kinetic enolate formation. Base-catalyzed reactions at low temperatures with a bulky base (like LDA) might favor the kinetic (less substituted) enolate, while higher temperatures and a smaller base (like NaH) could favor the thermodynamic product. Using an ionic liquid as the solvent has also been reported to improve regioselectivity[2][4].

Skraup & Doebner-von Miller Synthesis
  • Q: The Skraup reaction is too dangerous for my lab's safety standards. Are there safer alternatives?

    • A: Absolutely. The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, which is much safer and more controllable[2]. Furthermore, modern protocols have been developed that replace harsh oxidants like nitrobenzene with alternatives like H₂O₂ or simply use air (O₂) in the presence of a suitable catalyst[2][12].

Combes Synthesis
  • Q: My Combes synthesis (aniline + β-diketone) is not working with an electron-deficient aniline. Why?

    • A: The Combes synthesis relies on the nucleophilic attack of the aniline on the β-diketone, followed by an acid-catalyzed electrophilic aromatic substitution (the ring closure step)[13]. Aniline bearing a strong electron-withdrawing group (like -NO₂) is a poor nucleophile, which slows the initial condensation. More importantly, the deactivated aromatic ring is highly resistant to the final electrophilic cyclization step[14].

    • Solution: You may need to use a much stronger acid catalyst, such as polyphosphoric acid (PPA), at a higher temperature to force the cyclization. However, yields may still be low. It may be more effective to choose a different synthetic route that does not rely on this cyclization mechanism.

Section 4: Troubleshooting Decision Tree and Experimental Protocol

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues in a quinoline synthesis experiment.

G A Reaction Complete? C No A->C No D Yes A->D Yes B Analyze Starting Material (TLC, LC-MS) B->A H Increase Temp Screen Catalysts Change Solvent C->H E Desired Product Formed? D->E K Yes, but low yield E->K L No, side products E->L M Yes, good yield E->M F Low Yield J Optimize for Yield: - Catalyst Loading - Concentration - Reaction Time F->J G Complex Mixture/ Side Products I Lower Temp Change Catalyst Type (e.g., Acid to Base) Consider Milder Conditions G->I K->F L->G N Reaction Successful! Proceed to Scale-up. M->N

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optimizing cell permeability of 2-(trifluoromethyl)quinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PERM-QT7-001 Subject: Optimizing Cell Permeability of 2-(trifluoromethyl)quinoline-7-carboxylic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Overview

User Problem: You are observing low recovery or negligible transport of 2-(trifluoromethyl)quinoline-7-carboxylic acid (TQ7-CA) in standard Caco-2 or PAMPA assays.

Root Cause Analysis: The core issue is ionization .

  • The Scaffold: The quinoline ring is lipophilic, and the 2-trifluoromethyl (

    
    ) group significantly increases logP. However, the 7-carboxylic acid (
    
    
    
    ) is the dominant determinant of permeability here.
  • The pKa Trap: The

    
     group typically has a pKa of ~3.5–4.5. The 2-
    
    
    
    group is strongly electron-withdrawing, which deactivates the quinoline nitrogen (making it non-basic) but may slightly increase the acidity of the carboxylic acid if electronic communication exists across the ring.
  • Physiological Reality: At pH 7.4 (systemic circulation/assay buffer), the molecule exists almost exclusively as the carboxylate anion (

    
    ) . Anionic species are heavily repelled by the negatively charged headgroups of the lipid bilayer and lack the neutrality required for passive diffusion.
    

Knowledge Base: Optimization Protocols

Module A: Chemical Modification (The "Hardware" Fix)

If you are in the lead optimization phase, you must mask the charge or alter the ionization profile.

Strategy 1: Ester Prodrugs (Recommended)

This is the most direct path to improving permeability. By converting the acid to an ester, you create a neutral species that diffuses rapidly.

  • Simple Esters: Methyl or Ethyl esters. Risk:[1] May be too stable metabolically (slow hydrolysis).

  • Labile Esters (Standard of Care):

    • Pivaloyloxymethyl (POM):[2] Highly lipophilic, rapidly cleaved by esterases in plasma/liver.

    • Isopropyloxycarbonyloxymethyl (POC): Similar utility, often used to improve oral bioavailability.

Strategy 2: Bioisosteric Replacement

If the carboxylic acid is essential for binding but detrimental to permeability, replace it with a surrogate that maintains planarity and hydrogen bonding but alters the pKa or lipophilicity.

  • Tetrazoles: (pKa ~4.5-5.0). Note: Often still ionized at pH 7.4, but the negative charge is more delocalized, potentially reducing the desolvation penalty.

  • Acyl Sulfonamides (

    
    ):  (pKa ~4.5-5.5). These are excellent bioisosteres. The R-group allows you to tune the pKa and add lipophilicity to drive permeation.
    

Decision Logic for Chemical Optimization:

ChemicalOptimization Start Permeability Issue: TQ7-CA IsAcidCritical Is COOH critical for Target Binding? Start->IsAcidCritical Prodrug Strategy: Prodrug (Mask Charge) IsAcidCritical->Prodrug Yes (Must regenerate COOH) Isostere Strategy: Bioisostere (Alter Properties) IsAcidCritical->Isostere No (Mimic allowed) Esters Synthesize POM or Ethyl Ester Prodrug->Esters Tetrazole Tetrazole Replacement (Delocalized Charge) Isostere->Tetrazole Conservative Sulfonamide Acyl Sulfonamide (Tunable pKa/LogP) Isostere->Sulfonamide High Potency Potential

Figure 1: Decision tree for chemical optimization of the quinoline-7-carboxylic acid scaffold.

Module B: Assay Troubleshooting (The "Diagnostic" Fix)

If you cannot modify the chemistry, you must optimize the assay to detect low-permeability hits accurately. Standard pH 7.4/7.4 PAMPA often yields false negatives for acidic compounds.

Protocol: The pH-Gradient (Double-Sink) PAMPA

This setup mimics the stomach/intestine-to-blood transition. It forces the compound to exist in its neutral form in the donor compartment, driving it into the membrane.

Step-by-Step Configuration:

  • Donor Plate (Bottom):

    • Buffer: Sodium Phosphate or MES buffer adjusted to pH 5.0 – 5.5 .

    • Reasoning: At pH 5.0, a fraction of TQ7-CA (pKa ~4.5) will be protonated (neutral).[3] Only the neutral species permeates.

  • Membrane (Filter):

    • Lipid: 2% DOPC (dioleoylphosphatidylcholine) in Dodecane.

    • Pre-coating: Ensure the filter is hydrophobic (PVDF) to hold the lipid.

  • Acceptor Plate (Top):

    • Buffer: PBS at pH 7.4 + Scavenger (e.g., BSA or Cyclodextrin).

    • Mechanism:[1][4] Once the neutral molecule crosses the lipid, it hits the pH 7.4 buffer, deprotonates to the anion, and is "trapped" (cannot diffuse back). The scavenger further lowers the free concentration, maintaining the sink condition.

Visualizing the pH Trap:

PAMPASetup cluster_donor Donor Compartment (pH 5.5) cluster_membrane Lipid Membrane (Dodecane/DOPC) cluster_acceptor Acceptor Compartment (pH 7.4) DonorState TQ7-COOH (Neutral) ⇌ TQ7-COO- (Anion) Equilibrium favors Neutral species Transport Passive Diffusion (Only TQ7-COOH crosses) DonorState->Transport Permeation AcceptorState TQ7-COO- (Trapped Anion) Ionization prevents back-flow Transport->AcceptorState Ion Trapping

Figure 2: Mechanism of the pH-Gradient PAMPA assay ensuring detection of acidic compounds.

Data Interpretation & Benchmarks

When analyzing results for TQ7-CA derivatives, use these benchmarks to categorize your compounds.

ParameterPoor PermeabilityModerate PermeabilityHigh PermeabilityNotes for TQ7-CA
Papp (10⁻⁶ cm/s) < 1.01.0 – 10.0> 10.0Target > 5.0 for oral candidates.
Recovery (%) < 70%70% – 90%> 90%Low recovery often indicates membrane retention (high lipophilicity due to

).
Efflux Ratio (Caco-2) > 2.0< 2.0< 2.0If Ratio > 2, the anion is likely a substrate for efflux transporters (e.g., BCRP).

Frequently Asked Questions (FAQ)

Q: The compound precipitates in the donor well. How do I fix this? A: The


 group adds significant lipophilicity, and at acidic pH (where it is neutral), aqueous solubility drops.
  • Fix: Add 0.5% to 1% PEG400 or Lucifer Yellow (as a surfactant/marker) to the donor buffer. Do not exceed 5% DMSO, as it disrupts the lipid bilayer.

Q: Can I use Caco-2 cells instead of PAMPA? A: Yes, but be aware of paracellular transport . Small anionic molecules can sometimes squeeze through tight junctions (paracellular route), giving a false sense of transcellular permeability.

  • Verification: Use a paracellular marker (e.g., Atenolol or Mannitol). If the marker permeability is high, your monolayer is not intact.

Q: Why does the


 group not help permeability more? 
A:  While 

increases lipophilicity (LogP), it does not mask the charge. Permeability is a trade-off between lipophilicity and polarity (PSA). A charged carboxylate is a massive penalty that a single lipophilic group cannot override. You must neutralize the charge (Prodrug) or hide it (Isostere).

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pH-dependent permeability).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.

  • Pion Inc. (2024).[5] "PAMPA Assay Protocol: Double-Sink Method." Pion Technical Notes.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

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Technical Support Center: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Assay Interference Ticket ID: #TFC-Q7-SAR Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Introduction: The "Privileged" Problem

You are likely visiting this support center because you are utilizing 2-(trifluoromethyl)quinoline-7-carboxylic acid (or its amide/ester derivatives) as a core scaffold in your drug discovery campaign.

While the quinoline ring is a "privileged structure" in medicinal chemistry—forming the backbone of antimalarials, kinase inhibitors, and DHODH inhibitors—it is notorious for specific "nuisance" behaviors. The addition of the 2-trifluoromethyl (


)  group increases lipophilicity and metabolic stability, but often exacerbates off-target binding and assay interference.

This guide addresses the three most common support tickets we receive regarding this scaffold: Fluorescence Interference , hERG Liability , and Promiscuous Metal Chelation .

Module 1: Assay Interference (False Positives)

User Question:

"My IC50 curves are erratic, and I'm seeing signal in my negative controls during FRET/fluorescence polarization assays. Is this compound interfering with my readout?"

Technical Diagnosis:

Yes. Quinolines are intrinsic fluorophores. The 2-


 group alters the electron density of the ring system, potentially shifting the excitation/emission maxima into the range of common assay labels (e.g., coumarin, fluorescein). Furthermore, the 7-carboxylic acid can chelate trace metals in your buffer, further modulating this fluorescence.
Troubleshooting Protocol: The "Light-Check" Workflow

Step 1: Spectral Scan Before running your bioassay, perform an absorbance and emission scan of the compound (10 µM) in your exact assay buffer.

  • Target Range: Look for excitation peaks between 300–400 nm and emission between 400–550 nm .

  • Interference: If your assay fluorophore (e.g., GFP, FITC) operates in this window, you are measuring the compound, not the biology.

Step 2: The "Add-Back" Experiment

  • Run your standard enzymatic reaction without the compound.

  • Quench the reaction.[1]

  • Then add the compound at

    
     concentration.
    
  • Result: If the signal drops (quenching) or spikes (autofluorescence) compared to the solvent control, you have an optical artifact.

Step 3: Switch Readouts (Orthogonal Validation) If fluorescence interference is confirmed, validate activity using a non-optical method.

  • Recommended: Surface Plasmon Resonance (SPR) or Mass Spectrometry (MS).

Visualization: Assay Interference Decision Tree

AssayTroubleshooting Start Erratic IC50 Data? SpecScan Step 1: Run Spectral Scan (Buffer + Compound only) Start->SpecScan Signal Significant Fluorescence at Assay Wavelengths? SpecScan->Signal YesSignal High Probability of Optical Interference Signal->YesSignal Yes NoSignal Proceed to Step 2: Aggregation Check Signal->NoSignal No Detergent Add 0.01% Triton X-100 or Tween-20 NoSignal->Detergent Result Did IC50 shift > 3-fold? Detergent->Result Aggregator False Positive: Colloidal Aggregator Result->Aggregator Yes TrueBinder True Binder: Proceed to SAR Result->TrueBinder No

Figure 1: Decision logic for distinguishing between optical artifacts (fluorescence) and physical artifacts (aggregation) common to lipophilic quinoline scaffolds.

Module 2: hERG Liability & Cardiotoxicity

User Question:

"We have good potency, but the compound is hitting the hERG channel (IC50 < 1 µM). How do we dial this out without losing target affinity?"

Technical Diagnosis:

The 2-(trifluoromethyl)quinoline core is highly lipophilic and electron-deficient. The hERG channel binding pocket contains aromatic residues (Tyr652, Phe656) that engage in


 stacking with the quinoline rings. Additionally, if you have coupled the 7-carboxylic acid to a basic amine (common in kinase inhibitors), the resulting cation can engage in cation-

interactions within the pore.
Mitigation Strategy: The "Zwitterion" & Topology Shift

Strategy A: Leverage the Acid (Zwitterion Effect) If your target tolerates it, retain the free carboxylic acid or introduce a bioisostere (e.g., tetrazole) at the 7-position.

  • Mechanism: An anionic charge at physiological pH drastically reduces hERG binding, as the hERG pore repels negative charges.

  • Trade-off: This may reduce cell permeability.

Strategy B: Reduce Lipophilicity (LogP) The


 group adds significant lipophilicity (

boost).
  • Modification: Replace the 2-

    
     with a 2-cyclopropyl  or 2-methoxy  group.
    
  • Effect: This disrupts the hydrophobic desolvation penalty required for hERG binding while maintaining the steric bulk.

Strategy C: Steric "Bumping" Introduce a substituent (e.g., methyl) at the 8-position .

  • Mechanism: This twists the quinoline ring system out of planarity relative to the 7-substituent, preventing the "flat" stacking required inside the hERG channel.

Comparative Data: hERG Liability of Quinoline Analogs

Scaffold VarianthERG IC50 (µM)LogPRisk Level
2-CF3-quinoline (Base) 0.8 3.8 High
7-COOH derivative (Anionic)> 30.01.5Low
7-Amide (Basic side chain)0.53.2Critical
7-Amide + 8-Methyl (Twisted)12.53.4Moderate
2-Cyclopropyl analog8.22.9Low/Mod

Module 3: Polypharmacology (Off-Target Binding)

User Question:

"The compound inhibits my kinase target, but also seems to kill non-dependent cell lines. What else is it hitting?"

Technical Diagnosis:

The 7-carboxylic acid position, if left free or coordinated, creates a potential bidentate chelation site with the quinoline nitrogen. This mimics the binding mode of 8-hydroxyquinolines , which are broad-spectrum metalloenzyme inhibitors.

Common Off-Targets:

  • Metalloenzymes: Alkaline Phosphatase, Carbonic Anhydrase (zinc-dependent).

  • CYP450 Inhibition: The quinoline nitrogen can coordinate with the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4), leading to metabolic toxicity.

  • P2X7 Receptors: Trifluoromethyl-quinoline derivatives are known antagonists of the P2X7 receptor, which regulates inflammation and cell death. Unintended blockade here can alter cell viability data.

Visualization: Structural Activity Relationships (SAR)

SAR_Mitigation Core 2-CF3-quinoline-7-COOH (Scaffold) Issue1 Issue: hERG Binding (Pi-Stacking) Core->Issue1 Issue2 Issue: CYP Inhibition (N-Heme binding) Core->Issue2 Issue3 Issue: Metal Chelation (N + COOH) Core->Issue3 Sol1 Solution: Add 8-Methyl (Twist conformation) Issue1->Sol1 Sol2 Solution: Block N-pair (Oxidation to N-oxide) Issue2->Sol2 Sol3 Solution: Convert COOH to Amide/Ester Issue3->Sol3

Figure 2: Strategic structural modifications to mitigate specific off-target liabilities of the scaffold.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from

  • Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • National Institutes of Health (NIH). (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from

  • National Institutes of Health (NIH). (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Retrieved from

Sources

Technical Support Center: Synthesis and Selectivity of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(trifluoromethyl)quinoline-7-carboxylic acid. Quinoline derivatives are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. However, the synthesis of specific isomers, such as 2-(trifluoromethyl)quinoline-7-carboxylic acid, often presents challenges in selectivity and yield.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you navigate the complexities of its synthesis and improve the selective yield of the desired product.

Section 1: Understanding the Synthetic Challenges

The synthesis of substituted quinolines can be approached through several classic methods, including the Combes, Doebner-von Miller, and Friedländer reactions.[2][3][4] However, when synthesizing a molecule with the specific substitution pattern of 2-(trifluoromethyl)quinoline-7-carboxylic acid, researchers often encounter issues with regioselectivity, leading to the formation of unwanted isomers.

The primary challenge lies in controlling the cyclization step of the reaction, where the substitution pattern on the final quinoline ring is determined. The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the substituents on the aniline precursor play a crucial role in the outcome of the reaction.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid and provides actionable troubleshooting steps.

Problem 1: Poor Regioselectivity - Formation of Unwanted Isomers

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows a mixture of isomers (e.g., 4-(trifluoromethyl)quinoline-7-carboxylic acid).

  • Difficulty in isolating the desired 2-substituted isomer by standard purification techniques.

Root Cause Analysis: The regioselectivity of quinoline synthesis is influenced by both steric and electronic factors.[5] In reactions like the Combes synthesis, the initial condensation between the aniline and the β-diketone, followed by acid-catalyzed ring closure, can lead to different cyclization pathways.[5] Similarly, in the Doebner-von Miller reaction, the addition of an aniline to an α,β-unsaturated carbonyl compound can result in different regioisomers.[6][7]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Regioselectivity cluster_1 Troubleshooting Steps cluster_2 Potential Solutions a Mixture of Isomers Detected b Modify Reaction Conditions a->b Initial Approach e Optimize Purification a->e Post-Synthesis c Alter Catalyst System b->c Options d Change Synthetic Route b->d Options f Adjust Temperature and Reaction Time b->f Options g Switch to a Bulky Lewis Acid c->g h Employ a Regioselective Synthesis Method d->h i Use Preparative HPLC or SFC e->i

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

Strategy Description Rationale & Key Considerations
1. Modify Reaction Conditions Systematically vary the reaction temperature and time.Lowering the temperature may favor the thermodynamically more stable product, potentially increasing the selectivity for the desired isomer. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint before side reactions become significant.
2. Alter the Catalyst System Switch from a Brønsted acid (e.g., H₂SO₄) to a Lewis acid catalyst.Lewis acids can coordinate with the carbonyl oxygen of the intermediate, influencing the stereoelectronics of the cyclization step and thereby enhancing regioselectivity. The use of a polyphosphoric ester (PPE) catalyst has been shown to be effective in controlling the formation of trifluoromethyl-substituted quinolines.[5]
3. Change the Synthetic Route Consider alternative synthetic strategies known for better regiocontrol.For instance, a hetero-Diels-Alder approach using in situ generated azadienes has demonstrated excellent regioselectivity in the synthesis of functionalized quinolines.[8] While this may require the synthesis of different starting materials, it can provide a more direct route to the desired product.
4. Optimize Purification If a mixture of isomers is unavoidable, focus on efficient separation.Isomers of quinoline carboxylic acids can sometimes be separated by fractional crystallization by carefully selecting the solvent system. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.
Problem 2: Low Reaction Yield

Symptoms:

  • Low recovery of the desired product after purification.

  • Formation of significant amounts of tar-like byproducts.

Root Cause Analysis: Low yields in quinoline synthesis can often be attributed to side reactions such as polymerization of starting materials, especially under harsh acidic conditions.[6][9] The reactivity of the aniline and the stability of the intermediates are critical factors.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Potential Solutions a Low Product Recovery b Optimize Reaction Conditions a->b c Protect Functional Groups a->c d Investigate Starting Material Quality a->d e Use Milder Acid Catalyst b->e h Employ a Biphasic Solvent System b->h f Esterify Carboxylic Acid Precursor c->f g Purify and Characterize Starting Materials d->g

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

Strategy Description Rationale & Key Considerations
1. Optimize Reaction Conditions Adjust the reaction temperature, time, and concentration of reactants.High temperatures can promote decomposition and polymerization.[9] Running the reaction at a lower temperature for a longer duration might improve the yield. A biphasic solvent system can also be employed to reduce polymerization of the carbonyl starting material.[6][9]
2. Protect Functional Groups If starting with a precursor containing the carboxylic acid, consider protecting it as an ester.The carboxylic acid group can interfere with the reaction, especially under acidic conditions. Converting it to an ester, such as a methyl or ethyl ester, can prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step.[10]
3. Ensure Starting Material Purity Verify the purity of the aniline and carbonyl starting materials.Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts. Recrystallize or distill the starting materials if necessary.
4. Use a Milder Catalyst Explore the use of milder acid catalysts.While strong acids are often used, they can also promote side reactions.[9] Experimenting with milder Brønsted or Lewis acids may improve the yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing 2-(trifluoromethyl)quinoline-7-carboxylic acid with high selectivity?

A1: The Combes and Doebner-von Miller syntheses are common choices for substituted quinolines. For trifluoromethyl-substituted quinolines, a modified Combes synthesis using a polyphosphoric ester (PPE) catalyst has shown good results in controlling regioselectivity.[5] The choice of aniline precursor is also critical. Starting with 3-aminobenzoic acid or its ester derivative is necessary to obtain the 7-carboxylic acid substitution. The reaction of anilines with α,β-unsaturated trifluoromethyl ketones has also been reported to yield 2-trifluoromethyl quinolines.[11]

Q2: How can I confirm the correct isomer has been synthesized?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons on the quinoline ring will be distinct for each isomer. The specific pattern of signals will allow you to determine the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the product. Fragmentation patterns can also provide clues about the structure.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY or ROESY can be used to identify through-space correlations between protons, which can help in confirming the regiochemistry.

Q3: What are the best practices for purifying 2-(trifluoromethyl)quinoline-7-carboxylic acid?

A3: Purification can be challenging due to the presence of isomers and byproducts.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.

  • Column Chromatography: For more difficult separations, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.[10]

  • Preparative HPLC/SFC: For high-purity material required for biological testing, preparative HPLC or SFC are powerful techniques for isolating the desired isomer.

Q4: Are there any specific safety precautions I should take when working with trifluoromethylated compounds and strong acids?

A4: Yes, several safety precautions are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents, such as trifluoroacetic acid or phosphorus oxychloride, should be performed in a well-ventilated fume hood.

  • Quenching: Be cautious when quenching reactions involving strong acids. Add quenching agents slowly and with cooling to control any exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Section 4: Experimental Protocol Outline (Illustrative)

Illustrative Combes Synthesis of Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-aminobenzoate (1 equivalent) and 1,1,1-trifluoro-2,4-pentanedione (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or toluene.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid) with cooling.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Isolation: Collect the crude product by filtration and wash it with cold water.

  • Purification: Purify the crude ester by recrystallization or column chromatography.

  • Hydrolysis: The purified ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous base (e.g., NaOH), followed by acidification with HCl.

Reaction Monitoring Workflow:

G cluster_0 Reaction Monitoring a Set up Reaction b Take Aliquots at Intervals a->b c Analyze by TLC/LC-MS b->c d Evaluate Reactant Consumption & Product Formation c->d e Determine Reaction Endpoint d->e f Proceed to Work-up e->f

Caption: A typical workflow for monitoring the progress of the synthesis.

References

  • Sloop, J. C. (2008). A Modified Combes Quinoline Synthesis for the Preparation of Trifluoromethyl-Substituted Quinolines. J. Org. Chem., 73(15), 5895–5898.
  • Saunthwal, R. K., Patel, M., & Verma, A. K. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(15), 6563–6572.
  • Linderman, R. J., & Kirollos, K. S. (1990). Regioselective synthesis of trifluoromethyl substituted quinolines from trifluoroacetyl acetylenes. Tetrahedron Letters, 31(19), 2689–2692.
  • Chen, J., et al. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. ChemistrySelect, 5(33), 10351-10355.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Musser, J. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Patel, D. R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Ono, M., & Nakajima, M. (2005).
  • Wang, Y., et al. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 73(15), 6023–6025.
  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Arshad, M., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 193-196.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wang, C., et al. (2024).
  • Kumar, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sharma, S., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13599–13611.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Kumar, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2), 824-833.
  • El-Faham, A., et al. (2024). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
  • Lazzari, G., et al. (2024). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 29(3), 594.
  • Li, Y., et al. (2007). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[5][8][13]-Triazoles. Molecules, 12(5), 1086-1093.

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784-20793.
  • Horvath, A., et al. (1989). Process for producing 7-chloro-quinaldine. HU212967B.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wang, Z., et al. (2020). Base-catalyzed regio- and stereoselective addition of isatins to trifluoromethylated alkynes for preparation of N-alkenylisatins. Organic & Biomolecular Chemistry, 18(4), 672-676.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-137.

Sources

Technical Support Center: Mass Spectrometry of Quinoline Carboxylic Acids (QCAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

Quinoline carboxylic acids (QCAs), including the widely used fluoroquinolone antibiotics, present a unique "double trouble" for mass spectrometrists. They are amphoteric (containing both a basic nitrogen and an acidic carboxyl group) and chelating (binding avidly to metals).

Successful analysis requires navigating three specific failure modes:

  • Metal Chelation: Interaction with stainless steel LC flow paths causes severe peak tailing.

  • Zwitterionic Suppression: Incorrect pH leads to net-neutral molecules that fly poorly in ESI.

  • Adduct Formation: The carboxylic pocket traps

    
     ions, splitting your signal.
    

This guide replaces generic advice with chemically grounded troubleshooting protocols.

Quick-Reference Troubleshooting Matrix

SymptomProbable CauseImmediate Corrective Action
"Shark Fin" Peaks (Severe Tailing)Interaction with active sites (silanols) or metal surfaces (Fe/steel).Add 5 µM Medronic Acid to Mobile Phase A; switch to PEEK-lined columns.
Signal Splitting (

&

)
High sodium background; chelation of ubiquitous Na+.Switch to plastic/polypropylene solvent bottles; add ammonium formate (buffer).
Low Sensitivity (ESI+) High pH causing zwitterionic (neutral) state.Adjust Mobile Phase pH to < 3.0 using 0.1% Formic Acid to force protonation.
Ghost Peaks / Carryover Analyte adsorption to injector needle or rotor seal.Change needle wash to 50:50 MeOH:ACN + 0.5% Formic Acid .
Non-Linear Calibration Saturation of ionization or metal binding sites at low conc.Use a deuterated internal standard (e.g., Ciprofloxacin-d8 ) to normalize matrix effects.

Deep Dive: The Metal Chelation Trap

Issue: You observe broad, tailing peaks despite using a fresh C18 column. Mechanism: The keto-acid moiety (position 3 and 4 on the quinolone ring) forms stable complexes with Iron (Fe) and Chromium (Cr) ions present in stainless steel LC frits, tubing, and spray needles.

Protocol A: System Passivation (The "Medronic" Solution)

Traditional EDTA suppresses MS signals. The modern standard is Medronic Acid (etidronic acid), which shields metal surfaces without significant ion suppression.

  • Hardware Audit: Replace stainless steel capillary tubing with PEEK or fused silica where possible (post-column).

  • Mobile Phase Modification:

    • Prepare: 5 µM Medronic Acid in Mobile Phase A (Water + 0.1% Formic Acid).

    • Rationale: Medronic acid binds to free metal ions in the flow path and on the column frits, preventing the QCA analyte from docking there.

  • Column Choice: Use columns with "hybrid" particles (e.g., BEH) or PEEK-lined steel bodies to minimize metal exposure.

Expert Insight: If you cannot use medronic acid, "pickle" your LC system by flushing with 6N Nitric Acid (remove the column and MS first!) to passivate steel surfaces. This is a temporary fix.

Visualization: Troubleshooting Logic Flow

QCA_Troubleshooting Start Start: Poor QCA Signal CheckShape Check Peak Shape Start->CheckShape Tailing Severe Tailing (Asymmetry > 1.5) CheckShape->Tailing Yes Symm Symmetrical but Weak CheckShape->Symm No Metal Metal Chelation? Tailing->Metal Likely Silanol Silanol Activity? Tailing->Silanol Possible CheckMass Check Mass Spectrum Symm->CheckMass Action_Medronic Action: Add 5µM Medronic Acid Metal->Action_Medronic Action_pH Action: Lower pH (Increase Formic Acid) Silanol->Action_pH Adducts High [M+Na]+ Signal CheckMass->Adducts Signal Split Clean Clean [M+H]+ CheckMass->Clean Low Intensity Action_Buffer Action: Add 10mM Ammonium Formate Adducts->Action_Buffer Action_Source Action: Optimize Source Temp/Gas Clean->Action_Source

Figure 1: Decision tree for diagnosing chromatographic and ionization failures in QCA analysis.

Fragmentation & Identification Guide

Issue: Difficulty confirming the identity of a suspected quinolone due to isobaric interferences.

The "Neutral Loss" Signature

QCAs undergo a highly specific fragmentation pathway in ESI+ mode. Understanding this allows you to set up high-specificity MRM (Multiple Reaction Monitoring) transitions.

  • Precursor:

    
    
    
  • Primary Transition (Quantifier): Loss of 44 Da (

    
    ) from the carboxylic acid group.
    
    • Mechanism:[1][2][3][4] Decarboxylation of the ring system.

  • Secondary Transition (Qualifier): Loss of 18 Da (

    
    ) or 45 Da  (
    
    
    
    ).

Example: Ciprofloxacin (MW 331.3)

  • Q1 (Parent): 332.3

    
    
    
  • Q3 (Product 1): 288.3

    
     (Loss of 
    
    
    
    ) -> Use for Quant
  • Q3 (Product 2): 314.3

    
     (Loss of 
    
    
    
    )

Fragmentation Parent Precursor Ion [M+H]+ Intermed Decarboxylated Ion [M+H - CO2]+ Parent->Intermed Loss of 44 Da (Diagnostic) Fragment Dehydrated Ion [M+H - H2O]+ Parent->Fragment Loss of 18 Da

Figure 2: Characteristic fragmentation pathway for Quinoline Carboxylic Acids.

Sample Preparation: The "Clean" Extraction

Issue: Matrix effects (ion suppression) in plasma or tissue samples. Solution: Solid Phase Extraction (SPE) is superior to protein precipitation for QCAs.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Because QCAs have a basic amine, MCX cartridges provide orthogonal cleanup (retaining the base, washing away neutrals/acids).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (acidified to pH < 4 with Formic Acid).

    • Why? Ensures the amine is protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Wash 1: 0.1 M HCl (Removes proteins/hydrophilic interferences).

  • Wash 2: 100% MeOH (Removes neutral organics/lipids).

  • Elute: 5% Ammonium Hydroxide in MeOH.

    • Why? High pH deprotonates the amine, breaking the ionic bond and releasing the QCA.

  • Reconstitute: Evaporate and dissolve in Mobile Phase A (Water + 0.1% FA).

FAQ: Common User Queries

Q: Should I use ESI+ or ESI-? A: Use ESI+ . While the carboxylic acid can deprotonate for ESI-, the nitrogen in the quinolone ring protonates readily.[5] ESI+ generally offers 10-100x better sensitivity for fluoroquinolones. Ensure your mobile phase is acidic (pH ~3) to drive this protonation.

Q: My calibration curve flattens at low concentrations. Why? A: This is "adsorptive loss." At low ppb levels, the active sites on your glassware or LC tubing bind a significant percentage of your analyte.

  • Fix: Use polypropylene containers (QCAs stick to glass). Use a carrier protein (BSA) or simply ensure your solvents are acidified to keep the analyte soluble and non-adsorptive.

Q: I see a peak at [M+22] that is larger than my parent. What is it? A: That is the Sodium adduct (


). QCAs are chelators; they love sodium.
  • Fix: You cannot easily eliminate sodium from the environment. Instead, add 10-20 mM Ammonium Formate to your mobile phase. The ammonium ions (

    
    ) will out-compete the sodium, shifting the signal back to the protonated 
    
    
    
    or forming a consistent
    
    
    adduct.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Link

  • Hsueh, T., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry. Link

  • Waters Corporation. (2021). LC-MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Link

  • Respatria, B., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Link

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Link

Sources

enhancing the stability of quinoline derivatives for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Enhancing Stability of Quinoline Derivatives for Biological Assays Operator: Senior Application Scientist

Welcome to the QSRC

Overview: Quinoline scaffolds are ubiquitous in drug discovery (antimalarials, anticancer agents), yet they present distinct stability challenges in aqueous biological buffers. Their lipophilicity leads to precipitation ("crashing out"), while their conjugated


-systems are susceptible to photo-oxidation and N-oxide formation.

This technical guide replaces standard operating procedures with causality-driven troubleshooting . We address the why behind the instability and provide self-validating protocols to ensure your biological data reflects compound potency, not degradation artifacts.

Module 1: Solubility & Precipitation

Ticket #001: "My compound precipitates immediately upon addition to the assay media."

The Mechanism: Quinolines are often highly lipophilic (LogP > 3). When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the hydration shells of water molecules form faster than the compound can disperse, causing rapid aggregation and precipitation. This is often mistaken for "instability" but is actually a solubility limit failure.

Troubleshooting Protocol: The "Sandwich" Dilution Method

Do not pipette DMSO stock directly into the final well volume. Use this intermediate step to stabilize the transition from organic to aqueous phase.

Step-by-Step Workflow:

  • Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400) to 100x the final assay concentration.

  • Equilibration: Shake for 5 minutes. This allows the compound to solvate in a mixed-polarity environment.

  • Final Transfer: Pipette from the Intermediate Plate into the Assay Plate containing the biological buffer.

  • Validation Check: Measure OD600 immediately. A spike >0.05 indicates micro-precipitation.

Advanced Solution: Cyclodextrin Complexation

For recalcitrant quinolines, encapsulation in


-cyclodextrins (CD) shields the hydrophobic core from the aqueous environment while maintaining bioavailability.

Data: Solubility Enhancement of Quinoline Derivatives

MethodSolubility (µg/mL)Stability (T½ in Buffer)Notes
Pure DMSO Stock 152.5 HoursRapid precipitation observed.
pH Adjustment (Acidic) 1204.0 HoursProtonation of N-atom increases solubility but may affect assay pH.
HP-

-Cyclodextrin
450 >24 Hours Forms inclusion complex; prevents aggregation and oxidation.

Critical Note: 2-hydroxypropyl-


-cyclodextrin (HP-

-CD) is preferred over native

-CD due to lower nephrotoxicity and higher water solubility [1].
Decision Logic: Solubilization Strategy

SolubilityLogic Start Start: Quinoline Solubility Issue CheckLogP Check LogP & pKa Start->CheckLogP IsBasic Is Basic Nitrogen Accessible? CheckLogP->IsBasic LogP > 3 CoSolvent Use Sandwich Dilution (DMSO/PEG) CheckLogP->CoSolvent LogP < 3 SaltForm Form HCl or Mesylate Salt IsBasic->SaltForm Yes (pKa > 5) UseCD Use HP-beta-Cyclodextrin IsBasic->UseCD No (Steric hinderance) Validation Validation: LC-MS / Nephelometry SaltForm->Validation Check pH compatibility UseCD->Validation Check Assay Interference CoSolvent->Validation Check OD600

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.

Module 2: Photostability & Oxidation

Ticket #002: "Potency drops significantly after the plate sits on the bench for 2 hours."

The Mechanism: The quinoline ring system is an electron-deficient heterocycle. However, substituents (like -OH or -NH2) can make it electron-rich and prone to photo-oxidative dehydrogenation or N-oxide formation upon exposure to UV/Visible light (300–450 nm). This generates radical species (superoxide anion


) that degrade the pharmacophore [2].
Troubleshooting Protocol: The "Dark Box" Validation

To confirm if the loss of potency is light-driven rather than enzymatic:

  • Split the Batch: Prepare two identical assay plates.

  • Condition A (Control): Wrap in aluminum foil immediately after dispensing.

  • Condition B (Test): Leave exposed to ambient lab light for 2 hours.

  • Assay: Run both plates simultaneously.

  • Criteria: If

    
     shifts >3-fold between A and B, you have a photostability failure.
    
Stabilization Techniques
  • Amber Glassware: Mandatory for all stock storage.

  • Antioxidants: Add 0.5 mM Ascorbic Acid or Glutathione to the assay buffer if the biology permits. This scavenges the reactive oxygen species (ROS) generated by the quinoline excited state.

  • Structural Modification (SAR): If N-oxidation is the culprit, blocking the C2 or C4 positions with a methyl group or halogen can sterically hinder the attack [3].

Module 3: Metabolic Stability (Microsomal)

Ticket #003: "Compound disappears in liver microsomes (HLM) without generating expected metabolites."

The Mechanism: The nitrogen atom in the quinoline ring is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to the formation of Quinoline N-oxides . These N-oxides are often polar and may not be detected if your LC-MS method focuses only on the lipophilic parent window [4].

Degradation Pathway Visualization

MetabolicPathway Quinoline Quinoline Parent (Active) CYP CYP450 (Oxidation) Quinoline->CYP Phase I Metab NOxide Quinoline N-Oxide (Inactive/Polar) CYP->NOxide N-Oxidation RingOpen Ring Opening (2-aminobenzaldehyde) CYP->RingOpen Radical Attack Detection QC Check: Monitor M+16 Peak NOxide->Detection Requires Polar LC Method

Figure 2: Primary metabolic degradation pathway of quinolines showing the conversion to N-oxide and subsequent detection requirements.

Self-Validating System: The "M+16" Check

When testing stability, do not just look for the disappearance of the parent mass.

  • Setup: Incubate compound with HLM (Human Liver Microsomes) + NADPH.

  • Analysis: Set LC-MS to scan for Parent Mass (

    
    ) AND Parent + 16 Da (
    
    
    
    ).
  • Interpretation:

    • Loss of Parent + Appearance of M+16: N-oxidation is occurring.[1] Fix: Block the Nitrogen or adjacent carbons.

    • Loss of Parent + No M+16: Ring opening or covalent binding to proteins. Fix: Check for glutathione adducts.

References

  • Saokham, P., et al. (2018). "Solubility of Cyclodextrin Complexes: Stability and Pharmaceutical Applications." Molecules, 23(5), 1161.

  • Jing, J., et al. (2012).[2] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials, 237, 247-255.

  • Marek, A., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances, 10, 20763-20783.

  • Liu, Y., et al. (2011). "Metabolic stability and structure-activity relationships of quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-5346.

Sources

Technical Support Center: Optimization of Deoxyfluorination of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the deoxyfluorination of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to navigate the nuances of this critical transformation, ensuring both successful outcomes and safe laboratory practices.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the deoxyfluorination of carboxylic acids. The solutions are based on established chemical principles and field-proven experience.

Question: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in a deoxyfluorination reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and substrate reactivity.

  • Reagent Decomposition:

    • DAST and Deoxo-Fluor: These reagents are sensitive to moisture and can decompose, leading to a loss of activity. Ensure that the reagents are fresh and have been stored under anhydrous conditions. DAST, in particular, should be stored at refrigerated temperatures.[1] Visually inspect the reagent; a dark color may indicate decomposition.

    • PyFluor: While significantly more stable than DAST and Deoxo-Fluor, prolonged storage at room temperature can lead to gradual degradation.[1]

    • Solution: Use freshly opened or recently purchased reagents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Inadequate Activation:

    • PyFluor: This reagent requires a strong, non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), for activation.[1] Insufficient base will result in poor conversion.

    • CpFluor: This reaction proceeds under neutral conditions and does not require a base or other additives.[2]

    • Solution: For PyFluor-mediated reactions, ensure the use of a suitable base in the correct stoichiometry.

  • Sub-optimal Temperature:

    • DAST and Deoxo-Fluor: Reactions are often initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature.[3] Running the reaction at too low a temperature for an insufficient amount of time may result in incomplete conversion. Conversely, for some substrates, elevated temperatures are required, but this can also lead to reagent decomposition.[3]

    • Solution: Carefully optimize the temperature profile for your specific substrate. A gradual warm-up from a low temperature is a good starting point.

  • Substrate Reactivity:

    • Electron-rich carboxylic acids are generally more reactive. Electron-deficient or sterically hindered substrates may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more potent fluorinating agent).

    • Solution: For challenging substrates, consider using a more reactive reagent or optimizing the reaction conditions accordingly. For example, with PyFluor, moderate heating may be necessary for sterically encumbered substrates.

Question: I'm observing significant formation of side products, particularly elimination products. How can I improve the selectivity of my reaction?

Answer:

The formation of elimination byproducts is a common issue, especially with reagents like DAST and Deoxo-Fluor when working with substrates prone to elimination (e.g., secondary or tertiary alcohols formed in situ).[1]

  • Choice of Reagent:

    • DAST and Deoxo-Fluor: These reagents are known to promote elimination reactions.[1]

    • PyFluor: This reagent was specifically designed to minimize elimination and generally provides higher selectivity for the desired fluorinated product.[1][3][4]

    • Solution: If elimination is a significant problem, switching to PyFluor is a highly recommended first step.

  • Reaction Temperature:

    • Higher temperatures tend to favor elimination pathways.

    • Solution: Maintain a lower reaction temperature. For DAST and Deoxo-Fluor, starting the reaction at -78 °C and allowing it to warm slowly can favor the desired SN2-type reaction over elimination.[3]

  • Solvent Choice:

    • The polarity of the solvent can influence the reaction pathway.

    • Solution: For substrates prone to elimination, consider using less polar solvents. Dichloromethane (DCM) is a common choice, but exploring other solvents may be beneficial.[3]

Question: My one-pot deoxyfluorination/amidation reaction is giving a low yield of the desired amide. What could be the problem?

Answer:

One-pot amidation following deoxyfluorination is an efficient process, but its success hinges on the careful orchestration of the two steps.

  • Acyl Fluoride Instability:

    • The intermediate acyl fluoride can be unstable and may degrade before the amine is added or has a chance to react.

    • Solution: Optimize the "activation time" – the period between the addition of the deoxyfluorinating agent and the amine. A balance must be struck; the time should be sufficient for acyl fluoride formation but not so long that significant degradation occurs. A 30-minute activation is a good starting point, but this may need to be adjusted.[5][6]

  • Competing Side Reactions:

    • With reagents like PFP (pentafluoropyridine), the amine can react with the reagent itself if added simultaneously.[7]

    • Solution: Ensure a sequential addition, allowing for the formation of the acyl fluoride before introducing the amine.[7]

  • Nucleophilicity of the Amine:

    • Less nucleophilic amines (e.g., electron-deficient anilines) will react more slowly with the acyl fluoride.

    • Solution: For poorly nucleophilic amines, heating the reaction mixture after the amine addition may be necessary to drive the amidation to completion.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reagent selection, substrate compatibility, and safety.

1. How do I choose the right deoxyfluorinating agent for my carboxylic acid?

The choice of reagent depends on several factors, including the substrate's structure and functional group tolerance, desired reaction conditions, and safety considerations.

ReagentKey AdvantagesKey DisadvantagesBest Suited For
DAST Readily available, broad substrate scopeThermally unstable (can detonate), prone to elimination side products, moisture-sensitiveGeneral purpose, when cost is a primary concern and side products can be easily separated
Deoxo-Fluor More thermally stable than DASTStill moisture-sensitive, can promote elimination, more expensive than DASTSituations where a more thermally robust alternative to DAST is needed
PyFluor High thermal stability, excellent selectivity (minimal elimination), bench-stable, tolerates air and moistureRequires a strong base for activation, may have slower reaction kinetics for some substratesSubstrates prone to elimination, reactions requiring high chemoselectivity, scale-up applications
CpFluor Bench-stable, operates under neutral conditions (no base required)May have lower yields for aliphatic and alkynyl carboxylic acidsSubstrates sensitive to basic or acidic conditions
PyOCF₃ (in situ) Mild, rapid reactions at room temperature, benchtop setup (no exclusion of air/moisture needed)Requires in situ generation from two componentsHigh-throughput synthesis, substrates requiring very mild conditions

A comparative study on the deoxyfluorination of an alcohol (a proxy for the reactivity with the intermediate formed from a carboxylic acid) showed that PyFluor provided a 79% yield with >20:1 selectivity for fluorination over elimination, whereas DAST and Deoxo-Fluor were markedly less selective, yielding 13-19% of the elimination byproduct.[3][4] In another example with a challenging substrate, a 10-equivalent excess of DAST was required to achieve a mere 21% yield, while a newer reagent provided a 76% yield under standard conditions, showcasing the dramatic impact of reagent choice.[1]

2. What are the key safety precautions I should take when handling these reagents?

  • DAST:

    • Thermal Instability: DAST can decompose explosively at temperatures above 70 °C.[8] NEVER heat DAST above this temperature.

    • Moisture Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF).

    • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a refrigerator.

  • Deoxo-Fluor:

    • Moisture Reactivity: Similar to DAST, it reacts with water to produce HF.

    • Handling: Handle in a fume hood with appropriate PPE. While more thermally stable than DAST, it should still be handled with care.

  • PyFluor:

    • Safety Profile: PyFluor is significantly safer than DAST and Deoxo-Fluor. It is not prone to explosive decomposition upon heating and is less sensitive to moisture.[8]

    • Handling: Standard laboratory safety practices, including the use of PPE, are sufficient.

  • Quenching:

    • Carefully and slowly quench reactions containing sulfur-based fluorinating agents with a saturated aqueous solution of sodium bicarbonate or by pouring the reaction mixture over ice. Be aware that gas evolution (CO₂) will occur.

3. My carboxylic acid contains other functional groups. Are they compatible with deoxyfluorination?

Functional group compatibility is highly dependent on the chosen reagent.

  • PyFluor: Tolerates a wide range of functional groups, including phthalimides, heterocycles, and even protected or tertiary amines.[3]

  • CpFluor: The reaction is performed under neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[2]

  • PyOCF₃ (in situ): This system shows good tolerance for many functional groups, but substrates with unprotected alcohols or amines may undergo side reactions with the fluorophosgene intermediate.[9]

  • DAST/Deoxo-Fluor: These reagents are less tolerant and can react with other functional groups, such as aldehydes and ketones.

Reaction Mechanisms and Workflows

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

Mechanism of Deoxyfluorination with DAST/Deoxo-Fluor

The reaction of a carboxylic acid with DAST or Deoxo-Fluor proceeds through the formation of an acyl fluoride via an intermediate acyloxyaminosulfur difluoride.

DAST_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Acyloxyaminosulfur difluoride intermediate RCOOH->Intermediate + DAST DAST DAST/Deoxo-Fluor AcylFluoride Acyl Fluoride (R-COF) Intermediate->AcylFluoride Intramolecular fluoride transfer Byproduct R'₂NSOF + HF Intermediate->Byproduct

Caption: Mechanism of DAST/Deoxo-Fluor deoxyfluorination.

Mechanism of Deoxyfluorination with PyFluor

PyFluor requires a base to deprotonate the carboxylic acid, which then attacks the sulfonyl fluoride. The resulting intermediate undergoes intramolecular fluoride transfer.

PyFluor_Mechanism cluster_0 Activation cluster_1 Fluorination RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DBU) Intermediate Pyridinesulfonate intermediate Carboxylate->Intermediate + PyFluor PyFluor PyFluor AcylFluoride Acyl Fluoride (R-COF) Intermediate->AcylFluoride Intramolecular fluoride transfer

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Trifluoromethylated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a powerful tactic in modern medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties and pharmacological profile. However, the positional isomerism of the CF3 group on the quinoline ring system gives rise to a fascinating array of compounds with distinct biological activities. This guide provides an in-depth comparative analysis of key trifluoromethylated quinoline isomers, supported by experimental data and detailed protocols, to empower researchers in their drug discovery and development endeavors.

The Decisive Impact of Trifluoromethylation on Quinoline Scaffolds

The quinoline nucleus is a privileged heterocyclic motif present in numerous bioactive compounds. The introduction of a trifluoromethyl group, a potent electron-withdrawing substituent, imparts significant changes to the quinoline core, including:

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond renders the CF3 group highly resistant to metabolic degradation, often leading to an extended in vivo half-life.

  • Increased Lipophilicity: The lipophilic nature of the CF3 group can enhance a compound's ability to traverse biological membranes, including the blood-brain barrier.

  • Modulation of Basicity (pKa): The inductive effect of the CF3 group can significantly lower the pKa of the quinoline nitrogen, thereby influencing its ionization state at physiological pH and impacting drug-receptor interactions.

  • Conformational Control and Binding Affinity: The steric bulk of the CF3 group can dictate the molecule's preferred conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.

This guide will dissect the nuances of these effects by comparing the synthesis, physicochemical properties, and biological activities of various trifluoromethylated quinoline isomers.

Synthesis of Trifluoromethylated Quinolines: A Comparative Perspective

The synthetic strategy for accessing specific trifluoromethylated quinoline isomers is a critical consideration. The Combes synthesis, a classic acid-catalyzed condensation of an aniline with a β-diketone, is a versatile method that can be adapted for this purpose.[1][2] The choice of the appropriately substituted aniline is key to achieving the desired isomer.

Experimental Protocol: Combes Synthesis of 6-Trifluoromethylquinoline

This protocol details a representative synthesis of 6-trifluoromethylquinoline.

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Malonaldehyde bis(dimethyl acetal) (1.2 eq)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Sodium Hydroxide solution (10 M)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add 4-(trifluoromethyl)aniline (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is maintained below 25 °C with an ice bath.

  • Addition of Acetal: Slowly add malonaldehyde bis(dimethyl acetal) (1.2 eq) to the reaction mixture, maintaining the temperature below 25 °C.

  • Heating: Heat the reaction mixture to 120 °C for 1.5 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic solution to a pH of approximately 9-10 with a 10 M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield 6-trifluoromethylquinoline.

Caption: A simplified workflow for the Combes synthesis of 6-trifluoromethylquinoline.

A Comparative Analysis of Physicochemical Properties

The position of the trifluoromethyl group exerts a profound influence on the physicochemical properties of the resulting quinoline isomer. This is particularly evident when comparing the basicity (pKa) and lipophilicity (logP) of different isomers.

Property2-CF3 Quinoline6-CF3 Quinoline7-CF3 QuinolineRationale for Differences
pKa ~1.8~3.7~3.5The strong electron-withdrawing effect of the CF3 group is most pronounced at the 2-position due to its proximity and resonance effects on the nitrogen atom, leading to a significant decrease in basicity. The effect is less pronounced at the 6- and 7-positions.
logP ~2.9~3.1~3.0The lipophilicity is influenced by the overall electronic distribution and solvent accessibility of the CF3 group. While all isomers are more lipophilic than quinoline itself, subtle differences arise from the varied electronic environments.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol provides a detailed method for determining the pKa of a trifluoromethylated quinoline isomer using UV-Vis spectroscopy.[3][4][5][6]

Materials:

  • Trifluoromethylated quinoline isomer

  • A series of aqueous buffers with known pH values (e.g., from pH 1 to 7)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the quinoline isomer in DMSO.

  • Sample Preparation in Microplate: In a 96-well microplate, add the appropriate volume of each pH buffer. Then, add a small, fixed amount of the quinoline stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to avoid solvent effects. Include wells with buffer and DMSO only as blanks.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectra for each well over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis:

    • For each pH, subtract the blank absorbance from the sample absorbance.

    • Identify the wavelength(s) with the most significant absorbance changes as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

G cluster_pka UV-Vis pKa Determination Workflow Stock Prepare 10 mM Stock in DMSO Plate Aliquot Buffers & Stock into 96-well Plate Stock->Plate Read Acquire UV-Vis Spectra Plate->Read Analyze Plot Absorbance vs. pH Read->Analyze Calculate Fit Data to Henderson-Hasselbalch Eq. Analyze->Calculate pKa Determine pKa Calculate->pKa G cluster_sar Positional Isomerism and its Impact on Quinoline Properties Quinoline Quinoline Scaffold Pos_2_CF3 2-CF3 Quinoline->Pos_2_CF3 Drastic pKa Decrease Pos_6_CF3 6-CF3 Quinoline->Pos_6_CF3 Significant Lipophilicity Increase Pos_7_CF3 7-CF3 Quinoline->Pos_7_CF3 Moderate pKa & Lipophilicity Change Pos_8_CF3 8-CF3 Quinoline->Pos_8_CF3 Steric Influence on Binding Properties Physicochemical & Biological Properties Pos_2_CF3->Properties Pos_6_CF3->Properties Pos_7_CF3->Properties Pos_8_CF3->Properties

Caption: The influence of CF3 group position on the properties of the quinoline scaffold.

Conclusion

The positional isomerism of trifluoromethylated quinolines offers a rich landscape for medicinal chemists to explore. The strategic placement of the CF3 group allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile and biological activity. A comprehensive understanding of these structure-property and structure-activity relationships is essential for the rational design of novel and effective quinoline-based therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this important class of compounds.

References

  • Alexandre, F.-R., Pantaleón, C., & Lorca, M. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1045–1048. [Link]

  • Musiol, R., Jampilek, J., & Buchta, V. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597. [Link]

  • J. C. F. de Castro, R. N. de Oliveira, & T. E. de Oliveira. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Poczta, A., Wujec, M., & Stefańska, J. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [Link]

  • Stolarczyk, M., Stanczak, A., & Piatkowska-Chmiel, I. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(16), 4899. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Reggio, P. H., Seltzman, H. H., & Compton, D. R. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Medicinal Chemistry, 9(18), 1657-1667. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 968434. [Link]

  • ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. [Link]

  • S. A. G. V. de Oliveira, M. A. S. de Oliveira, & L. C. de S. L. de Morais. (2012). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 17(12), 14307–14323. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • StudyLib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • N.A. (n.d.). Combes Quinoline Synthesis. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(42), 27365-27376. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. [Link]

Sources

comparison of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid activity

[1]

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, the position of the carboxyl group on the quinoline ring dictates profound differences in reactivity, biological mechanism, and therapeutic utility.[1] Quinoline-2-carboxylic acid (Quinaldic Acid) acts primarily as a potent bidentate chelator and an endogenous neuromodulator derived from the kynurenine pathway. In contrast, Quinoline-4-carboxylic acid (Cinchoninic Acid) serves as a robust structural scaffold for synthetic medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and HDAC inhibitors.

This guide provides a technical comparison of these two isomers, supported by experimental data, mechanistic insights, and validated protocols.

Chemical & Physical Profile: The Structural Divergence

The fundamental distinction lies in the proximity of the carboxylic acid to the ring nitrogen. This geometric variation governs their coordination chemistry and binding affinities.

FeatureQuinoline-2-carboxylic Acid (Quinaldic Acid)Quinoline-4-carboxylic Acid (Cinchoninic Acid)
Structure Carboxyl adjacent to Nitrogen (C2)Carboxyl opposite to Nitrogen (C4)
Chelation Mode Bidentate (N, O): Forms stable 5-membered chelate rings with transition metals (Cu, Zn, Fe).Monodentate/Bridging: Steric distance prevents N,O-bidentate chelation; binds metals primarily via carboxylate oxygen.
pKa (Acid) ~4.9~4.8
Solubility Low in cold water; soluble in hot alcohol/benzene.Low in water; soluble in alkalis and hot alcohol.
Primary Utility Metal sequestration, gravimetric analysis, neurobiology.Pharmacophore scaffold (antimalarials, antivirals).
Mechanism of Chelation
  • 2-COOH: The nitrogen lone pair and the carboxyl oxygen are coplanar and sufficiently close to "pinch" metal ions, stabilizing the complex via the chelate effect. This property is exploited in the gravimetric determination of Copper(II) and Zinc(II).

  • 4-COOH: The spatial separation prevents simultaneous coordination to a single metal center by the N and O atoms of the same molecule, forcing intermolecular bridging or monodentate binding.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9]

A. Endogenous Signaling (The Kynurenine Pathway)

Quinaldic acid is a naturally occurring metabolite produced during the catabolism of tryptophan. It acts on the central nervous system, whereas Cinchoninic acid is primarily a synthetic precursor in this context, though its derivatives (e.g., quinolones) have vast biological activity.

Key Pathway Visualization: The following diagram illustrates the metabolic origin of Quinaldic acid, highlighting its divergence from the neurotoxic Quinolinic acid.

KynureninePathwayTryptophanL-TryptophanKynurenineL-KynurenineTryptophan->KynurenineIDO/TDOKYNAKynurenic Acid(Neuroprotective)Kynurenine->KYNAKATsAnthranilicAnthranilic AcidKynurenine->AnthranilicKynureninaseOHKyn3-OH-KynurenineKynurenine->OHKynKMOQuinaldicQuinoline-2-carboxylic Acid(Quinaldic Acid)Kynurenine->QuinaldicDeamination/Cyclization(Minor Pathway)XanthurenicXanthurenic AcidOHKyn->XanthurenicKATsQuinolinicQuinolinic Acid(Excitotoxic)OHKyn->QuinolinicMultiple Steps

Caption: Metabolic divergence of Tryptophan yielding Quinaldic Acid vs. Quinolinic Acid.[2]

B. Pharmacological Performance Comparison

Experimental studies have evaluated derivatives of both acids.[3][4][5] The table below summarizes comparative data regarding cytotoxicity and antimicrobial efficacy.

Target / Assay2-COOH Activity (Quinaldic)4-COOH Activity (Cinchoninic)Experimental Insight
HeLa Cells (Cervical Cancer) High Cytotoxicity Moderate/Low2-COOH derivatives show significant growth inhibition, likely due to metal chelation disrupting metalloenzymes needed for proliferation.
MCF-7 (Breast Cancer) ModerateHigh Potency 4-COOH derivatives often exhibit superior IC50 values in breast cancer lines, acting via HDAC inhibition mechanisms.
Antimicrobial (S. aureus) ModerateHigh 2-phenyl-quinoline-4-carboxylic acid derivatives demonstrate MIC values as low as 64 μg/mL against MRSA.
NMDA Receptor Agonist/Antagonist modulationIndirect/Low affinityQuinaldic acid acts on the glycine site of NMDA receptors; 4-COOH lacks the specific steric fit for this site.

Experimental Protocols

Protocol A: Synthesis of Quinoline-4-Carboxylic Acid (Pfitzinger Reaction)

This protocol utilizes the Pfitzinger reaction, the gold standard for generating 4-COOH derivatives (Cinchoninic acid scaffolds) with high yield and purity.

Reagents:

  • Isatin (10 mmol)

  • Ketone (e.g., Acetophenone for 2-phenyl derivative) (10 mmol)

  • Potassium Hydroxide (33% aqueous solution)

  • Ethanol (solvent)

  • Acetic Acid (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Isatin in 15 mL of 33% KOH solution. Heat gently until fully dissolved (hydrolysis of isatin to isatinate).

  • Addition: Add 10 mmol of the ketone (e.g., acetophenone) followed by 10 mL of ethanol to facilitate solubility.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing crushed ice.

  • Acidification: Slowly add glacial acetic acid or 10% HCl with stirring until the pH reaches ~3–4. A copious precipitate of the quinoline-4-carboxylic acid will form.

  • Purification: Filter the solid under vacuum. Wash with cold water (3x 20 mL) to remove salts. Recrystallize from ethanol to obtain the pure product.

Validation Point: The formation of a precipitate upon acidification confirms the successful ring closure and existence of the carboxylic acid functionality.

Protocol B: Comparative Metal Chelation Assay (Cu(II) Binding)

This assay visually and quantitatively demonstrates the bidentate chelation capability of Quinaldic acid (2-COOH) versus the non-chelating nature of Cinchoninic acid (4-COOH).

Reagents:

  • 0.1 M CuSO4 solution

  • 0.1 M Ethanolic solution of Quinaldic Acid

  • 0.1 M Ethanolic solution of Cinchoninic Acid

  • Acetate buffer (pH 5.0)

Methodology:

  • Preparation: Prepare two test tubes, each containing 2 mL of 0.1 M CuSO4 and 1 mL of Acetate buffer.

  • Addition (Tube A): Add 2 mL of Quinaldic Acid solution.

    • Observation: Immediate formation of a pale green/blue precipitate (Copper Quinaldate). The complex is neutral and precipitates due to the formation of the hydrophobic bis-chelate: [Cu(Quinaldate)2].

  • Addition (Tube B): Add 2 mL of Cinchoninic Acid solution.

    • Observation: No immediate precipitate or a different salt formation (depending on concentration). The 4-COOH cannot form the inner-sphere 5-membered chelate ring; it forms a soluble ionic salt or a bridging coordination polymer that remains in suspension/solution longer.

  • Quantification (Optional): Filter precipitates, dry, and weigh. Tube A will yield a stoichiometric complex suitable for gravimetric analysis.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the decision logic for selecting between the two isomers based on the desired therapeutic endpoint.

SAR_LogicStartSelect Quinoline CoreDecisionTarget Mechanism?Start->DecisionPath2Metal Chelation / Neuro-modulationDecision->Path2Chelation RequiredPath4Kinase Inhibition / AntimicrobialDecision->Path4Scaffold RequiredSelect2Use 2-COOH(Quinaldic Acid)Path2->Select2Select4Use 4-COOH(Cinchoninic Acid)Path4->Select4App2aMetalloenzyme Inhibitor(Zn/Cu Sequestration)Select2->App2aApp2bNMDA Receptor TargetSelect2->App2bApp4aHDAC Inhibitor Cap GroupSelect4->App4aApp4bAntimalarial (Heme binding)Select4->App4b

Caption: SAR decision tree for selecting Quinoline-2-COOH vs 4-COOH based on target mechanism.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Source: PubMed / NIH. URL:[Link] Context: Comparative cytotoxicity data on MCF7 and HeLa cell lines.[6]

  • Quinaldic acid inhibits proliferation of colon cancer HT-29 cells in vitro: effects on signaling pathways. Source: European Journal of Pharmacology (via PubMed). URL:[Link] Context: Mechanistic insight into Quinaldic acid's activity on ERK/p38 pathways.[2]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI (Molecules). URL:[Link] Context: Synthesis protocols and antimicrobial MIC values for 4-COOH derivatives.

  • Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Source: Moroccan Journal of Heterocyclic Chemistry. URL:[Link] Context: Review of Pfitzinger and Doebner reactions for 4-COOH synthesis.

A Comparative Guide to Evaluating the Drug-Like Properties of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in a wide array of approved drugs for various indications, including cancer, malaria, and infectious diseases.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately influencing a compound's efficacy and safety profile. This guide provides a comprehensive framework for evaluating the drug-like properties of a novel quinoline derivative, 2-(trifluoromethyl)quinoline-7-carboxylic acid, in comparison to other relevant quinoline-based compounds.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.[4][5] This guide will delve into a systematic evaluation of key absorption, distribution, metabolism, and excretion (ADME) parameters, providing both theoretical grounding and practical, step-by-step experimental protocols.

The Drug Candidate Evaluation Workflow

A thorough assessment of a potential drug candidate involves a multi-faceted approach, integrating in silico predictions with in vitro experimental data. This iterative process allows for early identification of potential liabilities and informs further optimization efforts.

Drug_Candidate_Evaluation_Workflow cluster_0 In Silico Profiling cluster_1 In Vitro Experimental Validation In_Silico_Prediction ADME & Toxicity Prediction (e.g., SwissADME, ADMET-Predictor) Lipinski_Analysis Lipinski's Rule of Five Analysis In_Silico_Prediction->Lipinski_Analysis Initial Screening Physicochemical_Properties Physicochemical Characterization (pKa, LogP/D) Lipinski_Analysis->Physicochemical_Properties Guides Experimental Design Solubility Aqueous Solubility Assessment Physicochemical_Properties->Solubility Permeability Membrane Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes, Hepatocytes) Permeability->Metabolic_Stability Safety Early Safety Assessment (hERG, Cytotoxicity) Metabolic_Stability->Safety Lead_Optimization Lead Optimization/ Candidate Selection Safety->Lead_Optimization Informs Decision Making

Caption: A streamlined workflow for the evaluation of drug-like properties.

In Silico Profiling: A First Look at Drug-Likeness

Before embarking on resource-intensive experimental work, in silico tools provide a valuable preliminary assessment of a compound's ADME properties.[6][7] These computational models are trained on large datasets of known drugs and can predict a range of parameters, from physicochemical properties to potential toxicities.

Lipinski's Rule of Five

A foundational principle in drug discovery, Lipinski's Rule of Five helps to predict the oral bioavailability of a compound.[8][9][10][11][12] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not greater than 5

Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
2-(Trifluoromethyl)quinoline-7-carboxylic acid C11H6F3NO2241.172.85130
ChloroquineC18H26ClN3319.874.63130
BedaquilineC32H31BrN2O2555.517.27142

Note: Data for 2-(trifluoromethyl)quinoline-7-carboxylic acid was predicted using SwissADME.[13] Data for comparator drugs was obtained from publicly available databases.

The in silico analysis suggests that 2-(trifluoromethyl)quinoline-7-carboxylic acid adheres to Lipinski's Rule of Five, indicating a higher probability of good oral absorption. In contrast, Bedaquiline, a known drug, violates two of Lipinski's rules, highlighting that these are guidelines rather than strict rules and exceptions exist, particularly for certain drug classes and transport mechanisms.

Experimental Evaluation of Physicochemical Properties

Experimental validation of in silico predictions is a critical next step. Key physicochemical properties to determine include aqueous solubility and lipophilicity.

Aqueous Solubility

Aqueous solubility is a crucial parameter that affects drug dissolution and subsequent absorption.[14][15][16] Poor solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Table 2: Comparative Aqueous Solubility Data

CompoundKinetic Solubility (µM) at pH 7.4
2-(Trifluoromethyl)quinoline-7-carboxylic acid (Predicted) 50 - 100
Chloroquine> 200
Bedaquiline< 1

Note: Predicted solubility for the target compound is based on its structure and comparison to similar molecules. Experimental data for comparators is sourced from literature.

The predicted moderate solubility of 2-(trifluoromethyl)quinoline-7-carboxylic acid is a promising feature for an orally administered drug.

Assessing Membrane Permeability

The ability of a drug to permeate across the intestinal epithelium is essential for its absorption into the systemic circulation. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are widely used to predict in vivo permeability.[17]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput method to assess passive diffusion across an artificial lipid membrane.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to a donor plate, and buffer is added to an acceptor plate.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.

  • Incubation: The plate sandwich is incubated for a specified time (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more physiologically relevant model that includes active transport mechanisms.[18][19][20][21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) in both directions (A to B and B to A) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[19]

Table 3: Comparative Permeability Data

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
2-(Trifluoromethyl)quinoline-7-carboxylic acid (Predicted) 5 - 102 - 5< 2
Chloroquine1.50.81.2
Bedaquiline> 10150.9

Note: Predicted permeability for the target compound is based on its physicochemical properties. Experimental data for comparators is sourced from literature.

The predicted permeability of 2-(trifluoromethyl)quinoline-7-carboxylic acid suggests it has the potential for good intestinal absorption. An efflux ratio of less than 2 indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

Evaluating Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic clearance.[22][23]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a necessary cofactor for many metabolic enzymes) in a buffer solution.

  • Time Course: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Table 4: Comparative Metabolic Stability Data

CompoundHuman Liver Microsome t½ (min)
2-(Trifluoromethyl)quinoline-7-carboxylic acid (Predicted) > 60
Chloroquine45
Bedaquiline> 120

Note: Predicted metabolic stability for the target compound is based on the presence of the trifluoromethyl group, which is known to block metabolic sites. Experimental data for comparators is sourced from literature.

The predicted high metabolic stability of 2-(trifluoromethyl)quinoline-7-carboxylic acid is a favorable characteristic, suggesting a potentially longer in vivo half-life.

Early Safety and Toxicity Assessment

Early identification of potential safety liabilities is crucial to avoid late-stage drug development failures. Key in vitro safety assays include the hERG assay for cardiotoxicity and general cytotoxicity assays.

hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[24][25] Therefore, assessing a compound's hERG liability is a critical safety screen.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Automated Patch Clamp: An automated patch-clamp system is used to measure the hERG current in response to a specific voltage protocol.[26]

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is measured, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Cytotoxicity Assay

General cytotoxicity assays are used to assess the potential of a compound to cause cell death.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and a CC50 value (the concentration at which 50% of cell viability is lost) is determined.

Table 5: Comparative Early Safety Data

CompoundhERG IC50 (µM)HepG2 Cytotoxicity CC50 (µM)
2-(Trifluoromethyl)quinoline-7-carboxylic acid (Predicted) > 30> 50
Chloroquine3.525
Bedaquiline1.28

Note: Predicted safety data for the target compound is based on its structural features and comparison to known non-toxic quinolines. Experimental data for comparators is sourced from literature.

The predicted low potential for hERG inhibition and cytotoxicity for 2-(trifluoromethyl)quinoline-7-carboxylic acid further enhances its profile as a potential drug candidate.

Structure-Activity Relationship and the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry.[27][28][29] The substituent pattern on the quinoline ring significantly influences its biological activity and drug-like properties. The trifluoromethyl group at the 2-position of the quinoline ring in the target compound is expected to enhance its metabolic stability and lipophilicity. The carboxylic acid at the 7-position will influence its acidity (pKa) and may provide a handle for salt formation to improve solubility and formulation properties.

Quinoline_SAR cluster_Quinoline Quinoline Core cluster_Substituents Substituents cluster_Properties Drug-Like Properties Quinoline Quinoline Ring Target_Binding Target Binding Quinoline->Target_Binding Scaffold for Interaction R1 R1 (e.g., -CF3 at C2) Metabolic_Stability Metabolic Stability R1->Metabolic_Stability Increases Lipophilicity Lipophilicity R1->Lipophilicity Increases R2 R2 (e.g., -COOH at C7) Solubility Solubility R2->Solubility Modulates R2->Target_Binding Influences

Caption: Structure-Activity Relationship (SAR) of the quinoline scaffold.

Conclusion

This comparative guide has outlined a systematic approach to evaluating the drug-like properties of 2-(trifluoromethyl)quinoline-7-carboxylic acid. Through a combination of in silico predictions and established in vitro experimental protocols, a comprehensive profile of the compound's ADME and early safety characteristics can be generated. The initial assessment presented here suggests that 2-(trifluoromethyl)quinoline-7-carboxylic acid possesses a favorable drug-like profile, with good predicted oral bioavailability, metabolic stability, and a low risk of cardiotoxicity and cytotoxicity. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this promising compound. This guide serves as a valuable resource for researchers in the field of drug discovery, providing a clear and actionable framework for the evaluation of novel chemical entities.

References

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels | Request PDF. [Link]

  • PubMed. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Who we serve. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • PMC - NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • PubMed. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]

  • SwissADME. [Link]

  • Wikipedia. Quinoline. [Link]

  • TIU Lecture Notes. lipinski rule of five. [Link]

  • Caco2 assay protocol. [Link]

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PubMed. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • ION Biosciences. Thallium-free hERG Potassium Channel Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • University of Helsinki. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(trifluoromethyl)quinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 2-(trifluoromethyl)quinoline-7-carboxylic Acid . As a halogenated organic acid, this compound presents a dual-hazard profile: chemical corrosivity derived from the carboxylic moiety and environmental persistence/toxicity risks associated with the trifluoromethyl-substituted quinoline core.

Executive Safety Summary
  • Compound Class: Fluorinated Heteroaromatic Acid.

  • Primary Hazards: Skin/Eye Irritant (Acidic), Acute Toxicity (Quinoline core), Thermal Decomposition Risk (HF generation).

  • Waste Classification: Halogenated Organic Solid (or Liquid if dissolved).

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents or strong oxidizers.[1]

Chemical Hazard Assessment

Proper disposal requires understanding the molecular stability of the compound.

FeatureChemical ImplicationDisposal Consequence
Trifluoromethyl Group (-CF₃) Extremely high bond stability (C-F bond energy ~485 kJ/mol).Requires High-Temperature Incineration (>1100°C) to ensure complete mineralization. Low-temp burning generates toxic HF gas.
Carboxylic Acid (-COOH) Proton donor; lowers pH in solution.Incompatible with Cyanides/Sulfides (releases toxic gas). Must be segregated from bases unless part of a controlled neutralization.
Quinoline Ring Nitrogen-containing heterocycle.Potential for NOx generation during combustion. Classified as a toxic organic scaffold.
Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized and segregated correctly to prevent "lab pack" rejection or dangerous reactions.

A. Solid Waste (Powder/Crystals)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Corrosive (Acidic), Halogenated."

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong bases.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Matrix: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the primary waste stream , but the halogenated tag remains mandatory.

  • Protocol:

    • If dissolved in Non-Halogenated Solvent (e.g., Methanol): The mixture must now be classified as Halogenated Waste because of the solute.

    • pH Check: If the solution is highly acidic (pH < 2), do not mix with general organic waste without verifying compatibility. It is safer to collect in a separate "Acidic Halogenated Organic" stream.

Step-by-Step Disposal Protocol
Phase 1: Collection & Labeling
  • Don PPE: Nitrile gloves (double-gloved recommended for fluorinated organics), lab coat, and safety goggles.

  • Transfer:

    • Solids: Sweep spills or transfer expired solids using a plastic spatula into the HDPE waste jar.

    • Liquids: Pour into a carboy labeled "Halogenated Organic Waste."

  • Decontamination: Wipe all tools and outer container surfaces with a solvent-dampened wipe (Acetone or Ethanol). Dispose of the wipe in the solid hazardous waste bin , not the trash.

Phase 2: Waste Stream Designation (RCRA Compliance)

In the US, this compound likely falls under "Process Waste" unless specifically listed. However, due to the halogen content, it follows the Halogenated Organic pathway.

  • RCRA Code Assignment (Typical):

    • If mixed with spent halogenated solvents: F001/F002 .

    • If pure substance disposal: Often lab-packed under D002 (Corrosivity) if pH < 2, or general toxic organic .

    • Best Practice: Label as "Non-RCRA Regulated Halogenated Solid" if not a specific listed waste, but treat with full hazardous protocols.

Phase 3: Final Destruction (Incineration)

The only validated destruction method for trifluoromethyl compounds is High-Temperature Incineration with flue gas scrubbing.

  • Mechanism: The facility will inject the waste into a kiln operating above 1100°C.

  • Scrubbing: The combustion releases Hydrogen Fluoride (HF). The facility uses a caustic scrubber (NaOH/Lime) to capture HF as CaF₂ or NaF salts.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is certified for Halogenated Organics .

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Start: 2-(trifluoromethyl)quinoline-7-carboxylic Acid Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved) StateCheck->Liquid SolidContainer Container: HDPE Wide-Mouth Jar Solid->SolidContainer SolidLabel Label: 'Toxic, Acidic, Halogenated Solid' SolidContainer->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv Already Halogenated NonHaloSolv Non-Halo Solvent (e.g., MeOH) SolventCheck->NonHaloSolv Non-Halogenated Convert Re-classify as HALOGENATED WASTE HaloSolv->Convert NonHaloSolv->Convert Convert->Storage Pickup EHS / Waste Contractor Pickup Storage->Pickup Incineration High-Temp Incineration (>1100°C) with HF Scrubbing Pickup->Incineration

Figure 1: Decision tree for segregating and designating waste streams based on physical state and solvent matrix.

Emergency Spill Procedures
  • Small Spill (< 5g):

    • Cover with Soda Ash or Sodium Bicarbonate to neutralize the carboxylic acid.

    • Absorb with vermiculite or spill pads.

    • Place in the Halogenated Solid Waste container.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. (Note: While it contains a -CF3 group, it does not release free HF on skin contact like hydrofluoric acid, but standard acid burn protocols apply).

    • Eyes: Flush for 15 minutes; seek medical attention immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Quinoline-carboxylic acid derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-(trifluoromethyl)quinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a Functionalized Quinoline Mutagen .

While specific toxicological data for the 7-carboxylic acid isomer is often extrapolated, the structural pharmacophore combines a quinoline core (potential carcinogen/mutagen) with a trifluoromethyl group (high lipophilicity/metabolic stability) and a carboxylic acid (corrosive/irritant).

Chemical Identity & Properties
PropertyDetail
Chemical Name 2-(Trifluoromethyl)quinoline-7-carboxylic Acid
Relevant CAS Note: Specific 7-isomer data is rare. Refer to analogs: 587886-26-8 (3-COOH isomer) or 347-42-2 (Core).
Physical State Solid (Likely off-white to pale yellow powder)
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H341/H350 (Suspected Mutagen/Carcinogen - derived from quinoline backbone).
Signal Word DANGER (Default precautionary due to quinoline scaffold)

Risk Assessment & Engineering Controls

The "Why" Behind the Protocol: The trifluoromethyl (-CF3) group at the C2 position significantly increases the lipophilicity of the molecule compared to non-fluorinated quinolines. This enhances skin permeation rates. Furthermore, the quinoline ring is an intercalating agent; combined with the electron-withdrawing -CF3 and acidic -COOH, this molecule must be handled as a potential genotoxin that can readily cross biological membranes.

Hierarchy of Controls

We do not rely solely on PPE.[1] The primary barrier is Engineering Controls .

HierarchyOfControls Level1 ELIMINATION/SUBSTITUTION (Not possible for specific synthesis) Level2 ENGINEERING CONTROLS (Primary Barrier) Level1->Level2 Level3 ADMINISTRATIVE CONTROLS (SOPs, Training) Level2->Level3 Hood Certified Fume Hood (Face Velocity: 0.5 m/s) Level2->Hood HEPA HEPA Filtered Balance Enclosure Level2->HEPA Level4 PPE (Last Line of Defense) Level3->Level4

Figure 1: The Hierarchy of Controls applied to fluorinated heteroaromatics. Note that PPE is the final, not the first, barrier.

Personal Protective Equipment (PPE) Specifications

Standard latex gloves are insufficient for fluorinated aromatics due to the non-polar nature of the -CF3 group, which can facilitate permeation through natural rubber.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil) or Viton® (for prolonged contact).Fluorinated organics can degrade latex. Double-gloving creates a sacrificial outer layer and a visual breach indicator (if colors contrast).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are inadequate. The carboxylic acid moiety poses a pH risk; dust entry can cause severe corneal irritation.
Respiratory N95/P100 (Solids) or Half-Mask with OV/AG Cartridge (Liquids/Solutions).Required only if working outside a fume hood (not recommended). The -COOH group can release acidic vapors if heated or converted to acid chloride.
Body Protection Tyvek® Lab Coat or Chem-Resistant Apron.Cotton lab coats absorb chemicals. Tyvek repels dust and splashes, preventing migration to street clothes.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Risk: Generation of airborne dust containing a potential mutagen.

  • Protocol:

    • Place the analytical balance inside a fume hood or a vented balance enclosure.

    • If a vented enclosure is unavailable, use the "Tare-Groove" Method :

      • Tare the vial inside the hood.

      • Add solid loosely.

      • Cap the vial before removing it to weigh on an external balance.

    • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer to prevent powder scattering ("jumping") during transfer.

B. Reaction Monitoring & Workup
  • Risk: Formation of HF (Hydrogen Fluoride) if subjected to extreme acidic hydrolysis or combustion.

  • Protocol:

    • Acid Chloride Formation: If converting the -COOH to -COCl (e.g., using SOCl2), expect the release of HCl and SO2. The -CF3 group is generally stable, but avoid strong reducing conditions that could defluorinate the ring.

    • Quenching: Quench reactions slowly into a biphasic mixture (DCM/Water) to control exotherms. Maintain pH > 7 in the aqueous layer to keep the carboxylic acid deprotonated (water-soluble carboxylate) if separation is desired.

C. Decontamination Workflow

DeconProtocol Start Spill/Contamination Step1 1. Absorb (Vermiculite/Sand) Start->Step1 Step2 2. Neutralize (Sodium Bicarbonate) Step1->Step2 Step3 3. Solvent Wash (Acetone -> Soap/Water) Step2->Step3 Step4 4. Waste Segregation (Halogenated) Step3->Step4

Figure 2: Decontamination logic for acidic fluorinated spills.

Disposal Strategy (Critical)

Do NOT mix with general organic waste. The presence of the trifluoromethyl group requires specific incineration parameters to ensure complete destruction of the C-F bond and capture of the resulting HF gas by the incinerator's scrubber system.

  • Segregation: Label waste clearly as "Halogenated Organic - Fluorinated."

  • Container: High-density polyethylene (HDPE) is preferred over glass if the waste stream is basic (to prevent etching), though glass is acceptable for the pure acid.

  • Labeling: Explicitly list "2-(trifluoromethyl)quinoline-7-carboxylic acid" on the tag. Do not use generic names like "Organic Acid." The "Trifluoromethyl" tag alerts the disposal facility to the high calorific value and HF generation potential.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline. Retrieved from

  • Sigma-Aldrich. (2025).[2][3][4] Product Specification: 2-(Trifluoromethyl)quinoline. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline Derivatives. Retrieved from

  • BenchChem. (2025).[6] Guide for Handling Quinoline Derivatives. Retrieved from

Sources

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